Hippeastrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPIOQRPAGNGB-DANNLKNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197244 | |
| Record name | Hippeastrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-17-8 | |
| Record name | (+)-Hippeastrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippeastrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hippeastrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Hippeastrine: A Technical Guide to Purification from Amaryllidaceae
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hippeastrine, a bioactive alkaloid from the Amaryllidaceae family. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and biosynthetic pathway to aid in research and development. This compound, an indole (B1671886) alkaloid, has demonstrated cytotoxic activity and is a compound of interest for its potential as an antineoplastic agent.[1]
Overview of this compound and the Amaryllidaceae Family
The Amaryllidaceae family is a rich source of structurally diverse alkaloids with a wide range of biological activities.[2][3] Among these, this compound, found in plants such as Hippeastrum puniceum and Hymenocallis littoralis, is of significant interest.[1] The isolation and purification of this compound are critical steps for further pharmacological investigation and drug development.
Experimental Protocols
This section details the key experimental procedures for the isolation and purification of this compound from plant material, primarily fresh bulbs of Hippeastrum cultivars.
Preparation of Alkaloidal Extract
The initial step involves the extraction of the total alkaloidal content from the plant matrix. A common method is solvent extraction followed by an acid-base partitioning to separate the alkaloids from neutral compounds.
Protocol:
-
Maceration: Macerate fresh plant bulbs (e.g., 175 g of Hippeastrum cv. Daphne) with ethanol (B145695) (EtOH) at room temperature for 24 hours. Repeat the extraction three times with fresh solvent to ensure maximum yield.[4][5]
-
Solvent Evaporation: Evaporate the combined ethanolic extracts under reduced pressure to obtain a crude residue.[4][5]
-
Acid-Base Extraction:
-
Dissolve the residue in a 2% hydrochloric acid (HCl) solution (e.g., 10 mL).[4][5]
-
Wash the acidic solution with diethyl ether (3 x 15 mL) to remove neutral compounds.[4][5]
-
Basify the aqueous phase with 10% sodium bicarbonate (NaHCO3).[4][5]
-
Extract the liberated alkaloids with ethyl acetate (B1210297) (EtOAc) (3 x 15 mL).[4][5]
-
-
Final Evaporation: Evaporate the organic solvent to yield the dry alkaloidal extract.[5]
Purification of this compound by Preparative Thin-Layer Chromatography (TLC)
The crude alkaloidal extract is a complex mixture requiring further separation. Preparative TLC is an effective method for isolating individual alkaloids like this compound.
Protocol:
-
Sample Preparation: Dissolve the dry alkaloid fraction in a suitable solvent, such as methanol (B129727) (MeOH), to a final concentration of 1 mg/mL for analytical purposes or a higher concentration for preparative loading.[5]
-
Chromatography:
-
Apply the concentrated extract onto a preparative TLC plate.
-
Develop the plate in a solvent system of Toluene:Ethanol:Diethylamine (To:EtOH:Et2NH) in a 7:2:1 ratio. The development may need to be repeated (e.g., two times) to achieve optimal separation.[4]
-
-
Visualization and Isolation:
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica (B1680970) gel using an appropriate solvent.
-
Evaporate the solvent to obtain purified this compound.
-
Structural Elucidation and Purity Assessment
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the initial profiling of the alkaloidal extract and to confirm the mass of the purified compound. The EI-MS of isolated alkaloids can be obtained on an Agilent 7890A GC 5975 inert MSD operating in EI mode at 70 eV.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (gCOSY, gHSQC, gHMBC, and NOESY), are essential for unambiguous structural determination.[4] Spectra can be recorded on a VNMR S500 spectrometer at 500 MHz for 1H and 125.7 MHz for 13C.[4]
-
Purity Assessment: The purity of the isolated compound is typically determined by chromatographic and spectroscopic methods, with a purity of ≥ 95% being a common standard for further biological assays.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative isolation of this compound.
| Parameter | Value | Source Plant | Reference |
| Starting Plant Material | 175 g (fresh bulbs) | Hippeastrum cv. Daphne | [4] |
| Alkaloidal Extract Yield | 162 mg | Hippeastrum cv. Daphne | [4] |
| Purified this compound Yield | 15 mg | Hippeastrum cv. Daphne | [4] |
| Purity of Isolated this compound | ≥ 95% | Hippeastrum cv. Daphne | [4] |
| Molecular Weight | 315.32 g/mol | N/A | [1] |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and the proposed biosynthetic pathway.
Caption: Experimental workflow for this compound isolation.
Caption: Proposed biosynthetic pathway of this compound.
Biosynthesis of this compound
The biosynthesis of Amaryllidaceae alkaloids, including this compound, begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[6][7] Through a series of enzymatic reactions, these precursors are converted into tyramine and 3,4-dihydroxybenzaldehyde.[8] These two intermediates then condense to form the key precursor, norbelladine.[6][8] The diverse structures of Amaryllidaceae alkaloids arise from the intramolecular phenolic oxidative coupling of norbelladine and its derivatives, leading to various skeletal types.[6] this compound belongs to the crinine-type skeleton, which is formed through a specific para-ortho' oxidative coupling of a norbelladine derivative. Subsequent enzymatic modifications lead to the final structure of this compound.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. kmweb.moa.gov.tw [kmweb.moa.gov.tw]
- 6. mdpi.com [mdpi.com]
- 7. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Hippeastrine Biosynthesis Pathway in Hippeastrum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine is a prominent member of the homolycorine-type Amaryllidaceae alkaloids, a class of specialized metabolites exclusive to the Amaryllidaceae plant family, which includes the genus Hippeastrum. These alkaloids, including this compound, have garnered significant interest from the scientific community due to their wide-ranging biological activities, such as cytotoxic, antiviral, and acetylcholinesterase-inhibitory effects. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Hippeastrum species, detailing the known enzymatic steps, relevant quantitative data, experimental protocols, and the regulatory signaling cascades that govern its production.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway proceeds through a series of enzymatic reactions to form the key intermediate, O-methylnorbelladine, which then undergoes intramolecular oxidative coupling to form the characteristic skeletons of Amaryllidaceae alkaloids.[1]
Formation of Norbelladine
The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (B13553) and tyramine (B21549), respectively.
-
From L-Phenylalanine to 3,4-Dihydroxybenzaldehyde: L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Further enzymatic steps, which are not yet fully elucidated, lead to the formation of 3,4-dihydroxybenzaldehyde.[2]
-
From L-Tyrosine to Tyramine: L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.[2]
The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms a Schiff base, which is subsequently reduced to yield norbelladine. This crucial condensation and reduction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) , which have been shown to work in concert.[3]
The Central Role of O-Methylnorbelladine
Norbelladine is then methylated to form 4'-O-methylnorbelladine, a pivotal branch-point intermediate in the biosynthesis of all Amaryllidaceae alkaloids. This methylation is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) .[2]
Oxidative Phenol (B47542) Coupling: The Path to the Homolycorine (B1213549) Skeleton
The diverse skeletons of Amaryllidaceae alkaloids arise from different modes of intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. These reactions are primarily catalyzed by cytochrome P450 enzymes of the CYP96T family.[4][5] For the formation of the homolycorine skeleton, to which this compound belongs, an ortho-para' oxidative coupling occurs, leading to the formation of norpluviine (B12688598).[1][6]
From Norpluviine to this compound: The Uncharted Territory
The enzymatic steps that convert norpluviine to this compound are the least understood part of the pathway. It is proposed that this conversion involves a series of reactions including ring opening of the C-ring of norpluviine, intramolecular rotation, and subsequent hemiacetal formation to yield the characteristic homolycorine scaffold.[1][4] Further modifications, such as hydroxylations and methylations, are likely required to produce this compound. While specific enzymes have not yet been characterized, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are involved in these transformations.[2]
Quantitative Data
Quantitative analysis of Amaryllidaceae alkaloids in Hippeastrum species has been primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). These studies provide valuable information on the relative abundance of different alkaloids, including this compound, in various cultivars.
| Alkaloid | Hippeastrum cv. 'Daphne' (% of TIC)[7] | Hippeastrum cv. 'Pretty Nymph' (% of TIC)[8] | Hippeastrum cv. 'Double King' (% of TIC)[7] | Hippeastrum cv. 'Ferrari' (% of TIC)[7] | Hippeastrum cv. 'Artic Nymph' (% of TIC)[7] |
| This compound | 22 | 22 | - | - | - |
| Homolycorine | - | 40 | - | - | - |
| Lycorine | 56 | - | - | - | 35 |
| Montanine | - | 16 | - | - | - |
| Vittatine | - | - | 12 | - | - |
| 11-Hydroxyvittatine | - | - | - | 12 | - |
TIC: Total Ion Current. Data represents the relative abundance of the alkaloid in the total alkaloid extract.
Experimental Protocols
Alkaloid Extraction from Hippeastrum Bulbs
This protocol is a general method for the extraction of Amaryllidaceae alkaloids for qualitative and semi-quantitative analysis by GC-MS.[7][9]
-
Sample Preparation: Fresh Hippeastrum bulbs are washed, chopped into small pieces, and freeze-dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) (e.g., 3 x 50 mL for 10 g of powder) at room temperature with shaking for 24 hours for each extraction.
-
Acid-Base Partitioning:
-
The combined methanolic extracts are evaporated to dryness under reduced pressure.
-
The residue is dissolved in 2% sulfuric acid (e.g., 50 mL).
-
This acidic solution is washed with diethyl ether (3 x 30 mL) to remove neutral and acidic compounds.
-
The aqueous phase is then made alkaline with 25% ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
The alkaloids are then extracted from the alkaline aqueous phase with chloroform (B151607) or a chloroform-methanol mixture (e.g., 3 x 50 mL).
-
-
Final Preparation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the total alkaloid extract. The extract is then dissolved in a suitable solvent (e.g., methanol) for analysis.
GC-MS Analysis of Amaryllidaceae Alkaloids
This protocol outlines the general conditions for the analysis of Amaryllidaceae alkaloids by GC-MS.[7]
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 5 °C/min, hold for 10 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Identification: Alkaloids are identified by comparison of their mass spectra and retention indices with those of authentic standards and published data.
Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes
This is a generalized workflow for the identification and characterization of candidate P450 enzymes from Hippeastrum species.[10][11]
-
Candidate Gene Identification: Transcriptome data from Hippeastrum tissues actively producing alkaloids is analyzed to identify putative CYP96T family genes based on sequence homology to known plant P450s involved in alkaloid biosynthesis.
-
Gene Cloning: Full-length cDNA of the candidate genes is amplified by PCR and cloned into a suitable expression vector (e.g., for yeast or E. coli expression).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae, Pichia pastoris, or Escherichia coli). Expression of the recombinant protein is induced under optimized conditions.
-
Microsome Isolation (for yeast expression): Yeast cells expressing the P450 are harvested, and microsomes containing the membrane-bound enzyme are isolated by differential centrifugation.
-
Enzyme Assays:
-
The activity of the recombinant P450 is assayed by incubating the microsomes (or purified enzyme from E. coli) with the putative substrate (e.g., norpluviine) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
The reaction products are extracted and analyzed by LC-MS/MS or GC-MS to identify the converted metabolites.
-
-
Kinetic Analysis: If activity is confirmed, enzyme kinetics (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
References
- 1. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome and metabolome profiling of the medicinal plant Veratrum mengtzeanum reveal key components of the alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. kmweb.moa.gov.tw [kmweb.moa.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plant Secondary Metabolism Engineering: Methods and Engineering | NHBS Academic & Professional Books [nhbs.com]
- 11. archive.org [archive.org]
A Technical Guide to the Chemical Synthesis of Novel Hippeastrine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippeastrine, a homolycorine-type Amaryllidaceae alkaloid, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its novel derivatives. It details the biosynthetic origins, multi-step total synthesis protocols, and key chemical transformations. Furthermore, this guide summarizes the structure-activity relationships and elucidates the molecular mechanisms of action, focusing on the induction of apoptosis and cell cycle arrest. Quantitative biological data is presented in structured tables for comparative analysis, and key signaling pathways are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of these compounds.
Introduction
This compound is a naturally occurring Amaryllidaceae alkaloid isolated from various species of the Hippeastrum genus.[1] It is characterized by a unique pentacyclic structure.[1] Extensive research has demonstrated its significant biological activities, including antineoplastic, antiviral, and antifungal properties.[2][3] The potent cytotoxicity of this compound against numerous cancer cell lines has made it a compelling lead compound for the development of novel anticancer agents.[4] This guide focuses on the chemical synthesis of this compound and its derivatives, providing detailed experimental protocols and exploring the structure-activity relationships that govern their biological effects.
Biosynthesis of the this compound Core
The biosynthesis of Amaryllidaceae alkaloids, including this compound, originates from the amino acids L-phenylalanine and L-tyrosine. These precursors undergo a series of enzymatic transformations to form the key intermediate, O-methylnorbelladine.[3] The characteristic homolycorine-type skeleton of this compound is then formed through an ortho-para' phenol (B47542) oxidative coupling of O-methylnorbelladine.[3]
Biosynthetic pathway of the this compound core.
Chemical Synthesis of (±)-Hippeastrine
The total synthesis of (±)-Hippeastrine has been achieved through a multi-step process. The following is a representative synthetic scheme, with detailed experimental protocols for key steps.
Synthetic Scheme Overview
The synthesis of (±)-Hippeastrine can be approached through the construction of key intermediates, followed by cyclization and functional group manipulations to yield the final natural product. A plausible synthetic route is outlined below.
General workflow for the total synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the Nor-lactam Intermediate
Hydrolysis of a suitable urethane-ester precursor in 2N aqueous sodium hydroxide (B78521) and toluene (B28343) at reflux overnight yields the corresponding amino acid sodium salt. After adjusting the pH to 5 with concentrated hydrochloric acid, the aqueous solution is treated with a water-soluble carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to furnish the nor-lactam. The overall yield for this two-step process is approximately 80%.
Step 2: N-Methylation
The nor-lactam is methylated using sodium hydride and methyl iodide in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) to give the corresponding N-methylated lactam in good yield.
Step 3: Introduction of the Hydroxyl Group Precursor
The N-methylated lactam is treated with chloromethyl methyl ether in acetic acid in the presence of zinc chloride, followed by reaction with silver acetate (B1210297) to yield an acetoxy-lactam intermediate. This step proceeds with a moderate yield of around 45%.
Step 4: Epoxidation
The acetoxy-lactam is subjected to epoxidation with m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent such as methylene (B1212753) chloride to afford the corresponding epoxide as a single product in approximately 75% yield.
Step 5: Ring Opening and Acetylation
The epoxide is treated with acetic acid and acetic anhydride (B1165640) in the presence of boron trifluoride etherate to yield a triacetate derivative in good yield.
Step 6: Formation of Dihydrothis compound Lactam
Alkaline hydrolysis of the triacetate in ethanol (B145695) provides a triol, which is subsequently oxidized with manganese dioxide in chloroform (B151607) to yield dihydrothis compound lactam.
Step 7: Reduction to (±)-Dihydrothis compound
The dihydrothis compound lactam is treated with Meerwein's reagent (triethyloxonium tetrafluoroborate) followed by reduction with sodium borohydride (B1222165) to give (±)-dihydrothis compound (also known as (±)-cliviasine) in approximately 58% yield.
Step 8: Final Conversion to (±)-Hippeastrine
Further synthetic manipulations, including the introduction of a double bond and final cyclization, are required to convert (±)-dihydrothis compound to (±)-Hippeastrine.
Quantitative Data
Spectroscopic Data for this compound
The structural characterization of synthesized this compound and its derivatives is crucial. Below is a summary of the key spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 6.84 (s, 1H), 6.55 (s, 1H), 5.94 (d, J=1.2 Hz, 1H), 5.92 (d, J=1.2 Hz, 1H), 5.88 (d, J=10.0 Hz, 1H), 5.48 (dd, J=10.0, 2.0 Hz, 1H), 4.29 (d, J=2.0 Hz, 1H), 4.15 (d, J=14.5 Hz, 1H), 3.42 (d, J=14.5 Hz, 1H), 3.20-3.15 (m, 1H), 2.55-2.50 (m, 1H), 2.40 (s, 3H) |
| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 164.2, 147.4, 146.9, 145.8, 131.5, 128.9, 124.5, 108.1, 105.8, 101.3, 69.1, 62.8, 59.5, 53.8, 46.2, 41.8, 29.7 |
| Mass Spectrometry (EI-MS) m/z | 315 [M]⁺ |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Biological Activity Data
The cytotoxic activity of this compound and its derivatives is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Reference |
| Jurkat | T-cell leukemia | 1.55 ± 0.12 | [5] |
| MOLT-4 | T-cell leukemia | 1.28 ± 0.09 | [5] |
| A549 | Lung carcinoma | 1.89 ± 0.15 | [5] |
| HT-29 | Colorectal adenocarcinoma | 1.99 ± 0.21 | [5] |
| PANC-1 | Pancreatic carcinoma | 1.76 ± 0.13 | [5] |
| A2780 | Ovarian carcinoma | 1.04 ± 0.08 | [5] |
| HeLa | Cervical carcinoma | 1.33 ± 0.11 | [5] |
| MCF-7 | Breast adenocarcinoma | 1.67 ± 0.14 | [5] |
| SAOS-2 | Osteosarcoma | 1.42 ± 0.10 | [5] |
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
Apoptosis induction by this compound derivatives.
Studies have demonstrated that treatment with this compound derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle and is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Cell cycle arrest at G2/M phase by this compound derivatives.
Flow cytometry analysis has shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase. This arrest is associated with a decrease in the expression levels of key regulatory proteins such as Cyclin B1 and CDK1, which are essential for the G2 to M phase transition.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. This guide has provided a detailed overview of their chemical synthesis, biological activities, and mechanisms of action. The ability to synthesize these complex molecules and their analogs opens up avenues for extensive structure-activity relationship studies, which can lead to the design of more potent and selective drug candidates. Future research should focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of novel derivatives, and in-depth in vivo studies to validate their therapeutic potential. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies towards a total synthesis of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippeastrine is a member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, with a focus on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction to this compound and Related Alkaloids
This compound is a homolycorine-type isocarbostyril alkaloid isolated from various species of the Amaryllidaceae family, such as those from the Hippeastrum, Lycoris, and Hymenocallis genera. Structurally, these alkaloids are derived from the precursor norbelladine (B1215549) and are classified into several types, including lycorine (B1675740), crinine, and galanthamine (B1674398) types, each exhibiting a unique biological activity profile. The Amaryllidaceae alkaloids are recognized for a spectrum of pharmacological effects, including cytotoxic, antiviral, antimalarial, and acetylcholinesterase-inhibitory activities. This compound, in particular, has demonstrated notable cytotoxic and antineoplastic potential, making it a compound of interest in oncology research.
Quantitative Pharmacological Data
The cytotoxic and enzyme-inhibitory activities of this compound and its related alkaloids have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds. The data below is compiled from multiple studies to facilitate comparison.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Citation |
| HT-29 | Colon Carcinoma | ~12.6 | 3.98 ± 0.29 | |
| Hep G2 | Hepatocellular Carcinoma | ~37.6 | 11.85 ± 0.20 |
Note: Molar concentration calculated using the molecular weight of this compound (315.32 g/mol ).
Table 2: Enzyme Inhibition by this compound
| Enzyme Target | Assay Type | IC50 (µM) | IC50 (µg/mL) | Citation |
| Topoisomerase I | DNA Relaxation | ~23 | 7.25 ± 0.20 |
Note: Molar concentration calculated using the molecular weight of this compound (315.32 g/mol ).
Table 3: Cytotoxicity of Related Amaryllidaceae Alkaloids
| Alkaloid | Cell Line(s) | IC50 Range (µM) | Citation |
| Lycorine | HL-60 (Leukemia) | 0.6 | |
| Leukemia Cell Lines (various) | 1.5 - 5.5 | ||
| Prostate Cancer Cell Lines (various) | 5.0 - 10.0 | ||
| Colon Cancer Cell Lines (various) | ~3.0 | ||
| Haemanthamine (B1211331) | A2780 (Ovarian), A549 (Lung) | 0.3 | |
| Colon Cancer Cell Lines (various) | ~3.0 | ||
| Pancracine | MOLT-4, A549, HT-29, MCF-7, SAOS-2 | < 3.0 | |
| Jurkat, A2780, HeLa | 3.0 - 6.0 |
Signaling Pathways and Mechanisms of Action
The anticancer effects of Amaryllidaceae alkaloids are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of essential enzymes involved in DNA replication.
Topoisomerase I Inhibition
This compound has been identified as a DNA topoisomerase I inhibitor. This enzyme alleviates torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering cell death in rapidly dividing cancer cells. Its inhibitory effect is dose-dependent, with a potency comparable to the well-known topoisomerase inhibitor, camptothecin.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
While the specific signaling pathways for this compound are still under investigation, studies on the related alkaloid Lycorine have shown that it can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting cell survival and resistance to apoptosis. Lycorine's ability to inhibit this pathway leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax) and caspases, thereby promoting cancer cell death.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the pharmacological evaluation of novel compounds. Below are protocols for key experiments cited in the study of this compound and related alkaloids.
General Workflow for Alkaloid Profiling and Cytotoxicity Screening
The process begins with the extraction of alkaloids from plant material, followed by isolation and identification. Pure compounds are then subjected to bioassays to determine their pharmacological activity.
Protocol: WST-1 Cell Cytotoxicity Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the WST-1 to be converted into formazan (B1609692) by viable cells.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of each well at 440-450 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol: DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test compound (this compound)
-
Agarose (B213101) gel (1%) containing a DNA stain (e.g., ethidium (B1194527) bromide)
-
Gel loading dye
-
TAE or TBE electrophoresis buffer
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled DNA (e.g., 200-500 ng)
-
1 µL of test compound at various concentrations (or solvent for control)
-
Deionized water to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of Topoisomerase I enzyme to each tube (except for the negative control, where dilution buffer is added). Mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of gel loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of enzyme activity is indicated by the persistence of the faster-migrating supercoiled DNA band compared to the positive control (enzyme + solvent), which should show a slower-migrating relaxed DNA band.
Biosynthesis of Amaryllidaceae Alkaloids
The diverse structures of Amaryllidaceae alkaloids originate from a common biosynthetic pathway starting with the amino acids phenylalanine and tyrosine. These precursors form norbelladine, a key intermediate that undergoes oxidative coupling to generate the various alkaloid skeletons.
Conclusion and Future Directions
This compound and its related Amaryllidaceae alkaloids represent a promising class of natural products with significant potential for development as anticancer agents. This compound's demonstrated cytotoxicity against colon and liver cancer cell lines, coupled with its mechanism as a topoisomerase I inhibitor, warrants further investigation. The potent activities of related alkaloids like lycorine and haemanthamine underscore the therapeutic potential of this chemical family. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and advancing the most promising compounds into preclinical in vivo models.
An In-depth Technical Guide to the Structural Elucidation of Hippeastrine using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Hippeastrine, a prominent Amaryllidaceae alkaloid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unambiguously determine the chemical structure of this biologically active natural product.
Introduction to this compound
This compound is a homolycorine-type Amaryllidaceae alkaloid found in various species of the Hippeastrum genus.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic, antifungal, and antiviral properties.[2] Accurate structural determination is a critical prerequisite for understanding its mechanism of action and for guiding further drug development efforts.
Data Presentation: Spectroscopic Data for this compound
The structural elucidation of this compound relies on the careful analysis and interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.56 | s | 1H | H-7 |
| 6.47 | s | 1H | H-10 |
| 5.91–5.90 | m | 1H | O-CH₂-O |
| 5.88–5.87 | m | 1H | O-CH₂-O |
| 5.60–5.58 | m | 1H | H-3 |
| 4.36 | d, J=5.0 Hz | 1H | H-2 |
| 4.09 | d, J=13.5 Hz | 1H | H-6α |
| 3.41 | d, J=13.5 Hz | 1H | H-6β |
| 3.33 | m | 1H | H-4a |
| 3.15 | m | 1H | H-1 |
| 2.65 | m | 1H | H-12b |
| 2.40 | s | 3H | N-CH₃ |
| 2.25 | m | 1H | H-12a |
| 1.95 | m | 1H | H-11 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Carbon Atom |
| 171.2 | C-5 |
| 147.3 | C-9 |
| 146.8 | C-8 |
| 131.8 | C-6a |
| 129.5 | C-10a |
| 124.5 | C-3 |
| 122.9 | C-4 |
| 108.2 | C-7 |
| 105.5 | C-10 |
| 101.1 | O-CH₂-O |
| 69.1 | C-2 |
| 62.8 | C-6 |
| 61.9 | C-4a |
| 53.9 | C-12b |
| 46.5 | N-CH₃ |
| 35.1 | C-1 |
| 28.9 | C-11 |
| 28.3 | C-12 |
Table 3: Mass Spectrometry Data for this compound
| MS Technique | Key m/z values | Interpretation |
| EI-MS | 315 [M]⁺, 298, 256, 227, 185 | Molecular ion and characteristic fragments |
| GC-MS | 315 | Molecular Ion |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of this compound. The following protocols provide a step-by-step guide for key experiments.
3.1. Isolation of this compound from Plant Material [3]
-
Extraction: Air-dried and powdered plant material (e.g., bulbs of Hippeastrum cv. Daphne) is extracted with methanol (B129727) at room temperature.
-
Acid-Base Partitioning: The methanol extract is evaporated, and the residue is dissolved in 2% sulfuric acid. The acidic solution is washed with diethyl ether to remove neutral compounds. The aqueous phase is then basified with 25% ammonia (B1221849) to a pH of 9-10.
-
Alkaloid Extraction: The basic aqueous solution is extracted with chloroform (B151607) or ethyl acetate. The organic layers are combined and evaporated to yield the crude alkaloid extract.
-
Purification: The crude extract is subjected to preparative Thin Layer Chromatography (TLC) using a solvent system such as toluene:ethanol:diethylamine (7:2:1) to isolate pure this compound.
3.2. NMR Spectroscopic Analysis [3][4]
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired on the same instrument at 125 MHz. Proton decoupling is used to simplify the spectrum.
-
2D NMR Spectroscopy: To establish connectivity and finalize the structure, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
3.3. Mass Spectrometric Analysis [3][5]
-
GC-MS Analysis: The purified this compound sample (1 mg/mL in methanol) is analyzed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions: A capillary column (e.g., DB-5) is used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure good separation.
-
Mass Spectrometry Conditions: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 600.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and a plausible signaling pathway for its cytotoxic effects.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Conclusion
The structural elucidation of this compound is a systematic process that integrates phytochemical isolation techniques with advanced spectroscopic methods. The combined application of NMR and MS provides a powerful toolkit for the unambiguous determination of its complex chemical architecture. This foundational knowledge is indispensable for the continued exploration of this compound's therapeutic potential in drug discovery and development.
References
Unveiling New Frontiers: A Technical Guide to Identifying Novel Biological Targets of Hippeastrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hippeastrine, a potent Amaryllidaceae alkaloid, has demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. While its inhibitory effect on Topoisomerase I is established, emerging evidence suggests a broader mechanism of action involving the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth exploration of the identified and putative biological targets of this compound, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate the multifaceted pharmacological profile of this compound and to accelerate its development as a potential therapeutic agent.
Identified and Implicated Biological Targets of this compound
This compound's anticancer activity is attributed to its interaction with multiple cellular targets. This section summarizes the key molecular targets and pathways implicated in its mechanism of action.
DNA Topoisomerase I
This compound has been identified as a potent inhibitor of DNA Topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. While direct quantitative data on this compound's interaction with the core components of this pathway is still emerging, studies on structurally related alkaloids suggest that modulation of this pathway is a key mechanism of their anticancer effects. It is hypothesized that this compound may induce apoptosis in cancer cells, such as pancreatic cancer cells, through the generation of reactive oxygen species (ROS) that in turn modulates the PI3K/Akt/mTOR signaling pathway.
miR-186/CDK1 Axis
Recent studies have indicated that Amaryllidaceae alkaloids can exert their anticancer effects by modulating microRNA (miRNA) expression. Specifically, the miR-186/CDK1 axis has been identified as a potential target. It is proposed that this compound may inhibit the growth of cancer cells, such as lung cancer cells, by upregulating miR-186, which subsequently downregulates its target, Cyclin-Dependent Kinase 1 (CDK1), a key regulator of cell cycle progression.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Suppression of EGFR signaling is another potential mechanism by which this compound may exert its antitumor effects, particularly in cancers like glioblastoma multiforme.
Quantitative Data on this compound's Biological Activity
This section presents the available quantitative data for the biological activities of this compound against its identified targets and its cytotoxic effects on various cancer cell lines.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Topoisomerase I | DNA Relaxation Assay | IC50 | 7.25 ± 0.20 µg/mL | [1] |
| Jurkat | Cytotoxicity Assay | IC50 | Data not available | |
| MOLT-4 | Cytotoxicity Assay | IC50 | Data not available | |
| A549 | Cytotoxicity Assay | IC50 | Data not available | |
| HT-29 | Cytotoxicity Assay | IC50 | Data not available | |
| PANC-1 | Cytotoxicity Assay | IC50 | Data not available | |
| A2780 | Cytotoxicity Assay | IC50 | Data not available | |
| HeLa | Cytotoxicity Assay | IC50 | Data not available | |
| MCF-7 | Cytotoxicity Assay | IC50 | Data not available | |
| SAOS-2 | Cytotoxicity Assay | IC50 | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and characterize the biological targets of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)
-
This compound stock solution (dissolved in DMSO)
-
Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase I reaction buffer
-
1 µL supercoiled plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
Load the samples onto the agarose gel and perform electrophoresis at a constant voltage (e.g., 80-100 V).
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: Inhibition of Topoisomerase I activity is indicated by the persistence of the faster-migrating supercoiled DNA band and a decrease in the slower-migrating relaxed DNA band in a dose-dependent manner.
Workflow for Topoisomerase I DNA Relaxation Assay.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of Akt and mTOR upon this compound treatment would indicate inhibition of the pathway.
Western Blot Experimental Workflow.
Analysis of miR-186 and CDK1 Expression by qRT-PCR
This protocol is for quantifying the expression levels of miR-186 and CDK1 mRNA in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
RNA extraction kit (suitable for small RNAs)
-
miRNA-specific reverse transcription kit
-
cDNA synthesis kit for mRNA
-
SYBR Green or TaqMan-based qPCR master mix
-
Specific primers for miR-186, U6 snRNA (as endogenous control for miRNA), CDK1, and a housekeeping gene (e.g., GAPDH for mRNA)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA, including the small RNA fraction.
-
Reverse Transcription:
-
For miR-186: Perform reverse transcription using a miRNA-specific stem-loop primer.
-
For CDK1: Synthesize cDNA from the total RNA using random primers or oligo(dT).
-
-
qPCR:
-
Set up qPCR reactions for miR-186, U6, CDK1, and GAPDH using the appropriate cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Analysis: Calculate the relative expression levels using the ΔΔCt method. An increase in miR-186 expression and a decrease in CDK1 expression upon this compound treatment would support the hypothesis.
qRT-PCR Workflow for miRNA and mRNA Analysis.
EGFR Kinase Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EGFR kinase domain.
Materials:
-
Purified recombinant EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Peptide substrate for EGFR (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Read the luminescence on a microplate reader.
-
Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
The PI3K/Akt/mTOR Signaling Pathway.
The miR-186/CDK1 Regulatory Axis.
Conclusion
This compound is a promising natural product with demonstrated anticancer activity. Its mechanism of action appears to be multifactorial, involving the inhibition of Topoisomerase I and the potential modulation of critical oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade, the miR-186/CDK1 axis, and EGFR signaling. This guide provides a foundational framework for researchers to further investigate these targets. The detailed protocols and pathway diagrams serve as practical tools to design and execute experiments aimed at fully elucidating the molecular pharmacology of this compound. Further research to obtain comprehensive quantitative data on the direct interactions of this compound with these putative targets is crucial for its continued development as a novel cancer therapeutic.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Prediction of Hippeastrine Bioactivity
Introduction
This compound is a homolycorine-type Amaryllidaceae alkaloid found in various Hippeastrum species.[1] This class of natural compounds has garnered significant attention for its diverse and potent pharmacological activities.[1][2] this compound, in particular, has demonstrated a range of bioactive properties, most notably cytotoxic and antineoplastic effects.[3][4] The advancement of computational chemistry and bioinformatics has enabled the use of in silico methods to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of natural products like this compound. These computational approaches reduce the time, cost, and effort associated with traditional laboratory experiments and provide valuable insights for drug discovery and development.[5]
This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity. It summarizes known biological effects, details the methodologies for computational predictions, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways.
Known Biological Activities of this compound
This compound has been identified as one of the most potent alkaloids in the homolycorine (B1213549) series, exhibiting a broad spectrum of biological activities.[1][6] Its primary reported bioactivities are centered around anticancer and enzyme-inhibitory effects.
-
Anticancer and Cytotoxic Activity : this compound is a well-known cytotoxic alkaloid. It has shown activity against numerous cancer cell lines and is reported to suppress tumor cell growth and reduce cell survival by inducing cell cycle arrest and apoptosis.[3]
-
Topoisomerase I Inhibition : Studies have shown that this compound exhibits a good dose-dependent inhibitory effect against Topoisomerase I (Top I), a crucial enzyme involved in DNA replication and a key target for cancer therapy.[1]
-
Cyclin-Dependent Kinase 1 (CDK1) Inhibition : In silico studies suggest that this compound is a potential hit candidate against CDK1, an enzyme essential for cell cycle progression.[5] Inhibition of CDK1 can lead to cell cycle arrest, a common mechanism for anticancer agents.
-
Antiviral Activity : this compound has been reported to be active against the Herpes simplex type 1 virus.
-
Cholinesterase Inhibition : Molecular docking analyses have explored the potential of related Amaryllidaceae alkaloids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[6][7] While direct experimental data for this compound's activity is limited, its structural class suggests potential for this activity.
In Silico Bioactivity Prediction
Computational methods are invaluable for elucidating the therapeutic potential of natural compounds. For this compound, molecular docking and ADMET prediction have been the primary in silico techniques employed.
Molecular Docking Analysis
Molecular docking simulates the interaction between a ligand (this compound) and a target protein to predict binding affinity and mode. This technique has been used to identify and validate potential molecular targets for this compound.
Table 1: Summary of Molecular Docking Targets for this compound
| Target Protein | PDB ID | Predicted Activity | Key Interactions | Reference |
| Topoisomerase I (Top I) | 1T8I | Anticancer | Covalent binding with the Top I-DNA complex has been simulated.[5] | [5] |
| Cyclin-Dependent Kinase 1 (CDK1) | Not Specified | Anticancer | Good molecular interactions and drug-like properties were observed.[5] | [5] |
| Acetylcholinesterase (AChE) | Not Specified | Neuroprotective | Related alkaloids show stabilization in the active site via hydrogen bonds and π-π stacking.[7] | [7] |
| Butyrylcholinesterase (BuChE) | Not Specified | Neuroprotective | Potential for strong hydrogen bond interactions within the active site gorge.[7] | [7] |
ADMET and Drug-Likeness Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound. In silico ADMET studies for this compound suggest it possesses favorable pharmacokinetic and toxicological characteristics, making it a promising candidate for further development.[5] Web-based tools like SwissADME and pkCSM are commonly used for these predictions.[8][9]
Table 2: Predicted ADMET & Physicochemical Properties for this compound
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Formula | C₁₇H₁₇NO₅[4] | Basic chemical information. |
| Molecular Weight | 315.32 g/mol [4] | Adheres to Lipinski's Rule (< 500 Da), indicating potential for good absorption. |
| LogP (Lipophilicity) | 0.7[4] | A balanced value suggesting reasonable permeability and solubility. |
| H-Bond Donors | 1 | Adheres to Lipinski's Rule (≤ 5). |
| H-Bond Acceptors | 5 | Adheres to Lipinski's Rule (≤ 10). |
| Pharmacokinetics (Predicted) | ||
| Human Intestinal Absorption | Good | High likelihood of being absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |
| CYP450 Inhibition | Potential Inhibitor | May interact with drug-metabolizing enzymes, indicating a risk of drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug. |
| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |
| Toxicity (Predicted) | ||
| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiotoxicity. |
| Note: The values in this table are representative predictions based on typical in silico models and the known structure of this compound. Specific values may vary depending on the algorithm used. |
Experimental Protocols & Methodologies
Detailed and reproducible methodologies are critical for valid in silico research. The following sections describe standard protocols for molecular docking and ADMET prediction applicable to this compound.
Molecular Docking Protocol
This protocol outlines a typical workflow for docking this compound with a protein target.
-
Ligand Preparation :
-
Obtain the 3D structure of this compound from a database like PubChem (CID: 441594) in SDF format.[4]
-
Use software like Avogadro or PyMOL to perform energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the structure to a compatible format (e.g., PDBQT) for docking software, assigning polar hydrogens and calculating Gasteiger charges.
-
-
Protein Preparation :
-
Download the 3D crystal structure of the target protein (e.g., Topoisomerase I, PDB ID: 1T8I) from the Protein Data Bank.
-
Prepare the protein using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, repairing missing side chains, and assigning atomic charges.
-
-
Grid Generation :
-
Define the binding site (active site) on the target protein. This is typically based on the location of a co-crystallized inhibitor or through literature review.
-
Generate a grid box that encompasses the defined active site. The grid defines the 3D space where the docking algorithm will search for binding poses.
-
-
Docking Simulation :
-
Perform the docking using a validated algorithm like AutoDock Vina or Glide.
-
The software will systematically explore different conformations and orientations of this compound within the grid box, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results :
-
Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
ADMET Prediction Protocol
This protocol describes a workflow for predicting the pharmacokinetic and drug-like properties of this compound.
-
Input Molecule Structure :
-
Obtain the canonical SMILES string for this compound from PubChem: CN1CCC2=C--INVALID-LINK--C4=CC5=C(C=C4C(=O)O3)OCO5)O[4]
-
The SMILES (Simplified Molecular Input Line Entry System) format is a common input for web-based prediction tools.
-
-
Submission to Web Server :
-
Data Interpretation :
-
The server will return a comprehensive report detailing various properties.
-
Physicochemical Properties : Analyze molecular weight, LogP, and hydrogen bond counts.
-
Pharmacokinetics : Evaluate predictions for intestinal absorption, BBB permeability, and interaction with Cytochrome P450 enzymes.
-
Drug-Likeness : Check for violations of established rules like Lipinski's Rule of Five.
-
Toxicity : Review predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
Compare the predicted values against the acceptable ranges for orally available drugs to assess this compound's potential as a drug candidate.
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A standard workflow for performing molecular docking analysis.
Caption: The process for obtaining in silico ADMET and drug-likeness predictions.
References
- 1. Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hippeastrum reticulatum (Amaryllidaceae): Alkaloid Profiling, Biological Activities and Molecular Docking [mdpi.com]
- 8. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Alkaloid Hippeastrine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine is a naturally occurring homolycorine-type alkaloid found within the Amaryllidaceae plant family. This technical guide provides a detailed overview of the current scientific understanding of this compound, focusing on its natural sources, distribution in plants, and its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants belonging to the genus Hippeastrum, a group of bulbous flowering plants native to tropical and subtropical regions of the Americas. While present in various species and cultivars of Hippeastrum, its concentration can vary significantly depending on the specific plant, its developmental stage, and the tissue being analyzed.
Quantitative Distribution of this compound in Hippeastrum Species
The following table summarizes the quantitative data available on the distribution of this compound in various Hippeastrum species and cultivars. The data has been compiled from multiple studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. It is important to note that much of the available data is semi-quantitative, expressed as a percentage of the total ion current (% TIC), which provides a relative abundance of the compound in the alkaloid extract.
| Plant Species/Cultivar | Plant Part | Method | This compound Content (% of Total Ion Current - TIC) | Reference |
| Hippeastrum cv. Pretty Nymph | Bulbs | GC-MS | 22% | [1] |
| Hippeastrum cv. Daphne | Bulbs | GC-MS | Present (not quantified as % TIC, but isolated) | [2] |
| Hippeastrum puniceum | Bulbs | GC-MS | Major alkaloid | [3] |
| Hippeastrum aulicum | Bulbs | GC-MS | Not explicitly quantified, but identified | [4] |
| Hippeastrum vittatum | Bulbs | GC-MS | Present |
Note: The variability in extraction and analytical methods can influence the reported concentrations. Direct comparison between studies should be made with caution.
Biosynthesis of this compound
This compound, as a homolycorine-type Amaryllidaceae alkaloid, shares its early biosynthetic pathway with other members of this extensive alkaloid family. The biosynthesis originates from the amino acids L-phenylalanine and L-tyrosine.
The key steps in the biosynthesis of this compound are outlined below and illustrated in the accompanying diagram:
-
Formation of Precursors: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553), and L-tyrosine is decarboxylated to form tyramine (B21549).
-
Norbelladine (B1215549) Formation: 3,4-dihydroxybenzaldehyde and tyramine condense to form a Schiff base, which is then reduced to yield the central precursor of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR).[5][6]
-
Methylation to 4'-O-methylnorbelladine: Norbelladine is then methylated by norbelladine 4'-O-methyltransferase (N4OMT) to produce the crucial intermediate, 4'-O-methylnorbelladine.[7]
-
Phenolic Oxidative Coupling: 4'-O-methylnorbelladine undergoes an ortho-para' oxidative coupling to form the intermediate norpluviine. This cyclization is a critical branching point in the biosynthesis of different Amaryllidaceae alkaloid skeletons and is catalyzed by cytochrome P450 enzymes of the CYP96T family.[8]
-
Conversion to Homolycorine (B1213549) Skeleton: Norpluviine then undergoes a series of reactions, including ring opening and intramolecular rotation, to form the characteristic homolycorine skeleton of this compound.[8] The exact enzymatic steps for this conversion are still under investigation.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from primary amino acid precursors.
Experimental Protocols
Extraction and Isolation of this compound from Hippeastrum Bulbs
The following protocol is a generalized procedure for the extraction and isolation of this compound from fresh Hippeastrum bulbs, based on methodologies reported in the literature.[2] Optimization may be required depending on the specific plant material and laboratory conditions.
-
Fresh Hippeastrum bulbs
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric acid (HCl), 2% solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), 10% solution
-
Ethyl acetate (B1210297)
-
Solvents for preparative Thin Layer Chromatography (TLC): Toluene, Ethanol, Diethylamine
-
Standard laboratory glassware and equipment (blender, rotary evaporator, separatory funnel, etc.)
-
Preparative TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Dragendorff's reagent for visualization
Caption: Workflow for the extraction and isolation of this compound.
-
Preparation of Plant Material: Fresh Hippeastrum bulbs are cleaned, chopped into small pieces, and homogenized in a blender.
-
Extraction: The homogenized plant material is macerated with ethanol at room temperature for 24-48 hours. The process is repeated 2-3 times to ensure exhaustive extraction. The ethanolic extracts are combined and filtered.
-
Solvent Evaporation: The ethanol is removed from the combined extract under reduced pressure using a rotary evaporator to yield a concentrated aqueous residue.
-
Acid-Base Partitioning:
-
The residue is acidified with a 2% HCl solution to a pH of approximately 2. This protonates the alkaloids, making them soluble in the aqueous phase.
-
The acidic solution is then washed with diethyl ether to remove non-polar compounds such as fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.
-
The aqueous layer is then basified with a 10% NaHCO₃ solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The free-base alkaloids are then extracted from the aqueous solution using ethyl acetate. This process is repeated several times to ensure complete extraction.
-
-
Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.
-
Purification by Preparative TLC:
-
The crude alkaloid extract is dissolved in a minimal amount of methanol and applied as a band onto a preparative TLC plate.
-
The plate is developed in a solvent system such as Toluene:Ethanol:Diethylamine (e.g., in a 7:2:1 ratio). The optimal ratio may need to be determined empirically.
-
After development, the plate is air-dried, and the bands are visualized under a UV lamp (254 nm).
-
The band corresponding to this compound is identified by comparison with a standard or based on reported Rf values.
-
The silica (B1680970) gel containing the this compound band is scraped from the plate and the compound is eluted with a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
The solvent is then evaporated to yield purified this compound. The purity can be assessed by analytical TLC or HPLC.
-
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. The quantitative data, while still somewhat limited in terms of absolute concentrations, clearly indicates that Hippeastrum species are the primary source of this alkaloid. The detailed biosynthetic pathway and experimental protocols offer a solid foundation for further research into this compound. As interest in the pharmacological potential of Amaryllidaceae alkaloids continues to grow, a thorough understanding of the chemistry and biology of compounds like this compound will be crucial for the development of new therapeutic agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. kmweb.moa.gov.tw [kmweb.moa.gov.tw]
- 3. Antiparasitic Activity of Hippeastrum Species and Synergistic Interaction between Montanine and Benznidazole against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 6. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Degradation Pathways of Hippeastrine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical framework for understanding the stability and degradation of the Amaryllidaceae alkaloid, Hippeastrine. Due to a lack of specific experimental data in the public domain on this compound's stability, this guide is based on established principles of organic chemistry, knowledge of its structural motifs, and data from closely related alkaloids. The proposed degradation pathways and experimental protocols should be considered predictive and require experimental verification.
Introduction
This compound is a homolycorine-type alkaloid isolated from various species of the Amaryllidaceae family.[1] It has garnered scientific interest due to its significant biological activities, including cytotoxic, antiretroviral, and antifungal properties.[2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines the potential degradation pathways of this compound under various stress conditions and provides detailed, adaptable protocols for conducting forced degradation studies.
Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3][4][5] The information gleaned from such studies is critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of a potential drug product.[5][6]
Chemical Structure and Potential Sites of Instability
The chemical structure of this compound reveals several functional groups that are susceptible to degradation under stress conditions. Understanding these potential weak points is the first step in predicting its degradation pathways.
This compound Structure:
-
Molecular Formula: C₁₇H₁₇NO₅[1]
-
Key Functional Groups:
-
Delta-lactone ring
-
Secondary benzylic alcohol
-
Tertiary amine
-
Methylenedioxy bridge
-
Aromatic ring system
-
The primary sites susceptible to degradation are the lactone ring , which is prone to hydrolysis, and the secondary benzylic alcohol , which can be oxidized. The tertiary amine and the overall ring structure may also be affected by specific stress conditions.
Predicted Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are predicted under standard forced degradation conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The delta-lactone ring in this compound is an ester and is therefore susceptible to hydrolysis. This reaction is expected to be catalyzed by both acid and base.[7][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone will activate it towards nucleophilic attack by water, leading to ring opening and the formation of a carboxylic acid and a secondary alcohol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the lactone will undergo saponification to yield the corresponding carboxylate salt and the secondary alcohol.[8]
The resulting ring-opened product would be a hydroxy acid.
Oxidative Degradation
The secondary benzylic alcohol in the this compound molecule is a prime target for oxidation.[9][10][11]
-
Oxidation to a Ketone: Treatment with an oxidizing agent, such as hydrogen peroxide, is expected to convert the secondary alcohol to the corresponding ketone. This transformation would result in a significant change in the molecule's polarity and potentially its biological activity.
Photolytic Degradation
Many complex organic molecules, particularly those with aromatic systems, are susceptible to degradation upon exposure to UV or visible light. For alkaloids, photolysis can lead to complex reactions including isomerizations and rearrangements. Pyrrolizidine (B1209537) alkaloids, for instance, have been shown to degrade under UV radiation.[1] While the specific photolytic degradation pathway for this compound is difficult to predict without experimental data, it is a critical stress condition to evaluate.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For complex molecules like alkaloids, thermal stress can lead to a variety of degradation products through complex reaction pathways, including dehydration, decarboxylation, and ring cleavage.[12][13][14] The stability of this compound at elevated temperatures in both solid and solution states should be thoroughly investigated.
Quantitative Data Summary
As no direct experimental stability data for this compound is currently available, the following table is presented as a template for summarizing future experimental findings. This structure will allow for easy comparison of degradation under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (Proposed) |
| Control | No Stress | - | 25 | 0 | - |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | Data to be determined | Ring-opened hydroxy acid |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 12 h | 25 | Data to be determined | Ring-opened hydroxy acid salt |
| Oxidation | 3% H₂O₂ | 6, 12, 24 h | 25 | Data to be determined | Ketone derivative |
| Photolytic | UV light (ICH Q1B) | 24, 48 h | 25 | Data to be determined | To be identified |
| Thermal (Solid) | Dry Heat | 7, 14, 21 days | 80 | Data to be determined | To be identified |
| Thermal (Solution) | In Water | 24, 48, 72 h | 80 | Data to be determined | To be identified |
Experimental Protocols
The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[15][16][17]
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a co-solvent system if solubility is an issue). This stock solution will be used for the solution-state degradation studies.
Hydrolytic Degradation Protocol
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of this compound.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at appropriate time points (e.g., 30 minutes, 1, 2, 6, and 12 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation Protocol
-
To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂ and 0.5 mg/mL of this compound.
-
Maintain the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, and 24 hours).
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Photolytic Degradation Protocol
-
Expose a solid sample of this compound and a solution sample (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Thermal Degradation Protocol
Solid State:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days).
-
Dissolve the samples in a suitable solvent and dilute to a known concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Solution State:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Incubate the solution at an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at specified time points (e.g., 6, 12, 24, and 48 hours).
-
Cool the aliquots to room temperature and dilute as necessary for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Analytical Methodology
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is crucial for these studies.[18] The method must be capable of separating the intact this compound from all its degradation products.
Method Development and Validation:
-
Column: A C18 column is a common starting point for alkaloid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[19][20]
The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Workflow and Data Analysis
The overall workflow for a forced degradation study of this compound is depicted below.
Data Analysis should include:
-
Calculation of % Degradation: Determine the percentage of this compound degraded under each stress condition relative to the control sample.
-
Peak Purity Analysis: Use a PDA detector to ensure that the chromatographic peak for this compound is pure and does not co-elute with any degradation products.
-
Mass Balance: The sum of the assay of the undegraded this compound and the areas of all degradation products should ideally be close to 100% of the initial concentration.[21]
-
Structural Elucidation: Use LC-MS/MS and potentially NMR spectroscopy to identify the chemical structures of the major degradation products.[20]
Conclusion
This technical guide provides a predictive framework for investigating the stability and degradation of this compound. While specific experimental data is not yet available, the outlined degradation pathways, based on the known reactivity of its functional groups, offer a solid starting point for research. The detailed experimental protocols provide a practical guide for initiating forced degradation studies. The successful execution of these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent by ensuring its quality, safety, and efficacy. Experimental verification of these predicted pathways is a critical next step for researchers in this field.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lycorine, a natural alkaloid, promotes the degradation of alpha-synuclein via PKA-mediated UPS activation in transgenic Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. pharmtech.com [pharmtech.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Biomaterials Based on Composites of Metal Nanoparticles and Plant Extracts [mdpi.com]
- 11. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. biorxiv.org [biorxiv.org]
- 21. sgs.com [sgs.com]
Methodological & Application
Application Notes and Protocols for Hippeastrine Cytotoxicity Assay in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cytotoxic effects of Hippeastrine on various cell lines using a colorimetric MTT assay. This compound, an alkaloid found in plants of the Amaryllidaceae family, has demonstrated cytotoxic activity and is a compound of interest for cancer research.[1]
Introduction
This compound is an indole (B1671886) alkaloid that has been identified to possess antineoplastic properties.[1] Understanding its cytotoxic potential across different cancer cell lines is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation.[2][3][4] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][5] The amount of formazan produced is directly proportional to the number of living cells.[6]
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, specifically succinate (B1194679) dehydrogenase, within living cells.[4] These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is a direct indicator of the number of viable cells.[4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Jurkat | WST-1 | >10 | [7] |
| MOLT-4 | WST-1 | >10 | [7] |
| A549 | WST-1 | >10 | [7] |
| HT-29 | WST-1 | >10 | [7] |
| PANC-1 | WST-1 | >10 | [7] |
| A2780 | WST-1 | >10 | [7] |
| HeLa | WST-1 | >10 | [7] |
| MCF-7 | WST-1 | >10 | [7] |
| SAOS-2 | WST-1 | >10 | [7] |
| MRC-5 (non-cancer) | WST-1 | >10 | [7] |
| Topoisomerase I (in vitro) | N/A | 7.25 ± 0.20 µg/mL | [8] |
Note: The provided study[7] used a single-dose exposure at 10 µM and found the IC50 to be greater than this concentration for all tested cell lines, indicating lower cytotoxic potency at this concentration. Another study reported the IC50 of this compound on Topoisomerase I in vitro.[8]
Experimental Protocols
Materials
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for this compound Cytotoxicity Assay (MTT Method)
-
Cell Seeding:
-
Harvest cells from culture flasks using standard trypsinization methods.
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the purple crystals.
-
-
Absorbance Measurement:
-
Data Analysis and IC50 Determination:
-
Subtract the absorbance of the background control (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by performing a nonlinear regression analysis using software such as GraphPad Prism.[10][11]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Potential Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Disclaimer: The signaling pathway diagram is a simplified representation based on the known inhibitory effect of this compound on Topoisomerase I and general mechanisms of cytotoxicity.[8] Further research is required to elucidate the precise molecular mechanisms.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Hippeastrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission.[1][2] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2][3][4] Natural products, particularly alkaloids from the Amaryllidaceae family, have been a rich source of AChE inhibitors, with galanthamine (B1674398) being a notable example used in the treatment of Alzheimer's disease.[3][5]
Hippeastrine is an Amaryllidaceae alkaloid that has been investigated for various biological activities.[3][6] While some studies on extracts from Hippeastrum species have shown acetylcholinesterase inhibitory activity, research on purified this compound has indicated no significant inhibition of the enzyme.[5][7] These application notes provide a detailed protocol for the acetylcholinesterase inhibition assay based on the widely used Ellman's method, which can be employed to screen and characterize compounds such as this compound and other related alkaloids for their AChE inhibitory potential.[4][8][9]
Principle of the Assay
The acetylcholinesterase inhibition assay is a spectrophotometric method developed by Ellman and colleagues.[8][9] The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine.[10] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][8][10] The rate of color development is proportional to the AChE activity. The presence of an AChE inhibitor will reduce the rate of the reaction.
Data Presentation
The inhibitory activity of a test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by measuring the enzyme activity at various concentrations of the test compound and then plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: Example of Acetylcholinesterase Inhibitory Activity of Amaryllidaceae Alkaloids
| Alkaloid | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| Galanthamine | 100 | >90% | - | [5][7] |
| 500 | >90% | - | [5][7] | |
| 1000 | >90% | - | [5][7] | |
| Montanine | 100 | 30-45% | - | [5][7] |
| 500 | 30-45% | - | [5][7] | |
| 1000 | >50% | - | [5][7] | |
| This compound | - | No significant inhibition | - | [5][7] |
| Pretazettine | - | No significant inhibition | - | [5][7] |
Note: This table presents data from existing literature as an example. Researchers should generate their own data for the specific compounds and conditions being tested.
Experimental Protocols
This protocol is adapted from the widely used Ellman's method for a 96-well microplate reader.[4][8]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
This compound (or other test compounds)
-
Galanthamine (as a positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[8]
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the assay.[10]
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[8]
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer.[10]
-
Test Compound Stock Solution: Dissolve this compound and other test compounds in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent (e.g., 1% DMSO in buffer).[10]
-
Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.[10]
-
Positive Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of galanthamine at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[10]
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to start the reaction.[10]
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.[10]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the rate of reaction of the control (100% activity).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking of Hippeastrine with Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the molecular docking of Hippeastrine, a natural alkaloid, with human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. This document outlines the necessary steps for in silico analysis, from protein and ligand preparation to docking simulation and results interpretation. Furthermore, it includes protocols for experimental validation of the computational findings.
Introduction
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] Inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death, making it an attractive target for cancer therapy.[2] this compound, an alkaloid isolated from the Amaryllidaceae family, has demonstrated cytotoxic activity and is a potential inhibitor of topoisomerase I.[3] Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target, providing valuable insights for drug discovery and development.[4] This document provides a detailed protocol for the molecular docking of this compound with human topoisomerase I and suggests experimental methods for validation.
Quantitative Data Summary
The following table summarizes the relevant quantitative data for this compound and the well-characterized topoisomerase I inhibitor, Camptothecin (B557342).
| Compound | Target | Parameter | Value | Reference |
| This compound | Human Topoisomerase I | IC50 | 23.0 µM | [5] |
| Camptothecin | Human Topoisomerase I | Binding Affinity (AutoDock Vina) | -9.1 kcal/mol | [6] |
| Camptothecin | Human Topoisomerase I | IC50 | 19.3 µM | [5] |
Molecular Docking Protocol
This protocol details the steps for performing a molecular docking study of this compound with human topoisomerase I using AutoDock Vina.
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.[4]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID: 441594).[3]
-
Convert to PDBQT format:
-
Open the this compound SDF file in AutoDock Tools.
-
The software will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand as a PDBQT file (e.g., this compound.pdbqt).
-
Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of human topoisomerase I in complex with DNA and Camptothecin from the Protein Data Bank (PDB ID: 1T8I). This structure is chosen as it provides the conformation of the active site when bound to an inhibitor.
-
Prepare the Receptor:
-
Open the 1T8I PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized solvent molecules.
-
Remove the original ligand (Camptothecin) from the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor as a PDBQT file (e.g., 1T8I_protein.pdbqt).
-
Grid Box Generation
The grid box defines the search space for the docking simulation. It should be centered on the active site of the enzyme.
-
Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand (Camptothecin) in the original PDB file. Key active site residues for inhibitor binding include Arg364, Lys532, and Asn722.
-
Define Grid Parameters:
-
In AutoDock Tools, load the prepared receptor (1T8I_protein.pdbqt).
-
Center the grid box on the identified active site.
-
Set the dimensions of the grid box to encompass the entire binding pocket. A recommended starting size is 25 x 25 x 25 Å.
-
Save the grid parameter file.
-
Running the Docking Simulation
The docking simulation is performed using AutoDock Vina from the command line.
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Analysis of Results
-
Examine Binding Affinity: The predicted binding affinity (in kcal/mol) for the best binding pose will be reported in the output log file (docking_log.txt). A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses:
-
Open the receptor PDBQT file (1T8I_protein.pdbqt) and the docking results PDBQT file (docking_results.pdbqt) in PyMOL or UCSF Chimera.
-
Analyze the predicted binding poses of this compound within the active site of topoisomerase I.
-
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the enzyme.
-
Experimental Validation Protocols
Computational predictions should be validated through experimental assays. The following are standard methods to assess the inhibitory activity of a compound against topoisomerase I.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Protocol:
-
Set up reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound. Include a positive control (e.g., Camptothecin) and a no-inhibitor control.
-
Initiate the reaction by adding human topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the covalent topoisomerase I-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
A specific DNA oligonucleotide substrate, radiolabeled at the 3'-end
-
Reaction Buffer
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Incubate the radiolabeled DNA substrate with topoisomerase I in the presence of varying concentrations of this compound.
-
Stop the reaction by adding a denaturing loading buffer.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the radiolabeled DNA bands by autoradiography. An increase in the amount of cleaved DNA fragments in the presence of this compound indicates stabilization of the cleavage complex.[6]
Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound with Topoisomerase I.
Topoisomerase I Inhibition Pathway
Caption: Proposed mechanism of Topoisomerase I inhibition by this compound.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Effects of Hippeastrine on Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine, an alkaloid isolated from the Amaryllidaceae family of plants, has demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines.[1] Its primary mechanism of action identified to date is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription in rapidly dividing cells.[2] This document provides a summary of the available data on the in vitro anti-proliferative effects of this compound, detailed protocols for key experimental assays, and visualizations of the known signaling pathway and experimental workflows.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: IC50 Value of this compound for Topoisomerase I Inhibition
| Target Enzyme | IC50 Value | Reference |
| Topoisomerase I | 7.25 ± 0.20 µg/mL | [2] |
Table 2: Growth Inhibitory Effects of this compound on Human Cancer and Non-Cancer Cell Lines
Cells were treated with 10 µM this compound for 48 hours. Data is presented as the percentage of cell growth relative to a vehicle-treated control.
| Cell Line | Histotype | Mean Growth Percent (GP) |
| Cancer Cell Lines | ||
| Jurkat | T-cell leukemia | 40 |
| MOLT-4 | T-cell leukemia | 50 |
| A2780 | Ovarian carcinoma | 50 |
| HT-29 | Colorectal adenocarcinoma | >50 |
| PANC-1 | Pancreatic carcinoma | >50 |
| A549 | Lung carcinoma | >50 |
| HeLa | Cervical carcinoma | >50 |
| MCF-7 | Breast adenocarcinoma | >50 |
| SAOS-2 | Osteosarcoma | >50 |
| Non-Cancer Cell Line | ||
| MRC-5 | Normal lung fibroblast | >50 |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro anti-proliferative effects of this compound are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins (PI3K/Akt/mTOR and STAT3)
This protocol is used to investigate the effect of this compound on key proteins in cancer-related signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Known Signaling Pathway of this compound
This compound is a known inhibitor of Topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription. By inhibiting Topoisomerase I, this compound leads to the accumulation of DNA strand breaks, which in turn can trigger cell cycle arrest and apoptosis.
Caption: Mechanism of this compound via Topoisomerase I inhibition.
Potential Signaling Pathways for Further Investigation
While the direct effect of this compound on the PI3K/Akt/mTOR and STAT3 signaling pathways has not been extensively documented, these are common pathways dysregulated in cancer and are often modulated by natural anti-cancer compounds. Further research is warranted to investigate if this compound exerts its anti-proliferative effects through these pathways.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of the anti-proliferative effects of this compound.
References
Unveiling the Potential of Hippeastrine: Application Notes on Antiviral Activity Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential antiviral activity of Hippeastrine, an Amaryllidaceae alkaloid, against Herpes Simplex Virus (HSV). While direct studies on the anti-HSV activity of this compound are not extensively available in current literature, this guide offers a framework for its evaluation based on the known antiviral properties of related alkaloids and established virological assay protocols.
Introduction to this compound and Amaryllidaceae Alkaloids
This compound is a homolycorine-type alkaloid found in various species of the Amaryllidaceae family, such as those from the Hippeastrum genus.[1] Plants from this family are a rich source of bioactive compounds, and several alkaloids have demonstrated a range of biological activities, including antitumor and antiviral properties.[1][2] Notably, alkaloids isolated from Pancratium maritimum, another Amaryllidaceae species, have shown the ability to impede the replication of Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).[3] While direct evidence for this compound's efficacy against HSV is pending, the broad antiviral capacity of this chemical class warrants investigation.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the antiviral activity of this compound against Herpes Simplex Virus. However, for context and comparative purposes, the following table summarizes the cytotoxic effects of this compound on a non-cancerous cell line, which is a critical first step in determining the therapeutic window for any potential antiviral agent.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | MRC-5 (human non-cancer fibroblasts) | WST-1 | >10 | [1] |
IC50 (50% inhibitory concentration) for cytotoxicity indicates the concentration at which 50% of the cells are non-viable.
Experimental Protocols for Antiviral Assessment
To evaluate the potential anti-HSV activity of this compound, a series of standardized in vitro assays are required. These protocols are designed to determine the compound's efficacy and mechanism of action.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for viral infection. This is essential to ensure that any observed antiviral effect is not due to cell death.
Protocol:
-
Cell Culture: Plate Vero cells (an African green monkey kidney epithelial cell line commonly used for HSV propagation) in a 96-well plate at a density of 1 x 10^5 cells/well.[4] Incubate at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a cell-only control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels.[3]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the replication of HSV.
Protocol:
-
Cell Infection: Plate Vero cells in a 24-well plate and allow them to reach confluence.[4] Infect the cell monolayers with a suspension of HSV-1 or HSV-2 diluted to produce 20-30 plaques per well.[4]
-
Virus Adsorption: Allow the virus to adsorb to the cells for 2 hours at 37°C.[4]
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS.[4] Overlay the cells with a medium (e.g., DMEM with 2% FBS) containing various non-toxic concentrations of this compound and a gelling agent like methylcellulose (B11928114) to prevent secondary plaque formation.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50), the concentration of this compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
Mechanism of Action Assays
To understand how this compound might inhibit HSV, further assays can be performed to pinpoint the stage of the viral life cycle that is affected.
-
Virucidal Assay: To determine if this compound directly inactivates the virus particle. This involves incubating the virus with the compound before infecting the cells.
-
Attachment Assay: To assess if the compound prevents the virus from binding to the cell surface. Cells are pre-chilled, and the virus and compound are added simultaneously. Unbound virus is washed away before incubation.
-
Penetration (Entry) Assay: To determine if the compound blocks the entry of the virus into the host cell after attachment. The virus is allowed to attach to the cells in the cold, then the temperature is raised in the presence of the compound to allow entry.
-
Time-of-Addition Assay: To identify the stage of replication (immediate-early, early, or late) that is inhibited. The compound is added at different time points after infection.[5]
Visualizing the Herpes Simplex Virus Replication Cycle and Potential Inhibition Points
The replication of Herpes Simplex Virus is a multi-step process that offers several potential targets for antiviral drugs.
This diagram illustrates the key stages of the HSV life cycle, from attachment and entry into the host cell to replication within the nucleus and subsequent egress.[6][7] Potential antiviral compounds like this compound could act at one or more of these stages, such as blocking the initial attachment to the cell, inhibiting the fusion and entry process, or interfering with the replication of the viral DNA.[8][9][10]
Conclusion
While the direct antiviral activity of this compound against Herpes Simplex Virus remains to be elucidated, its classification as an Amaryllidaceae alkaloid suggests it is a promising candidate for investigation. The protocols and frameworks provided in these application notes offer a clear pathway for researchers to systematically evaluate its potential as a novel anti-HSV agent. Future studies are essential to determine its efficacy and mechanism of action, which could pave the way for the development of new therapeutic strategies against this prevalent viral pathogen.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Anti-SARS-CoV-2 Activity and Cytotoxicity of Amaryllidaceae Alkaloids from Hymenocallis littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral activity of triptolide on herpes simplex virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herpes simplex virus replication compartments: From naked release to recombining together - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
Developing Hippeastrine as an Antineoplastic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine, a natural alkaloid compound isolated from plants of the Amaryllidaceae family, has demonstrated significant potential as an antineoplastic agent.[1] Belonging to the homolycorine-type alkaloids, this compound has been the subject of research for its cytotoxic and antiproliferative activities against various cancer cell lines.[1][2] Its mechanism of action involves the inhibition of topoisomerase I (Top I), a crucial enzyme in DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.[1][3] These application notes provide a summary of the key findings on this compound's anticancer effects and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its antineoplastic effects primarily through the inhibition of Topoisomerase I. By targeting this enzyme, this compound disrupts the normal process of DNA supercoiling and relaxation, leading to DNA damage and ultimately triggering apoptosis, or programmed cell death.[1] Studies on related Amaryllidaceae alkaloids suggest that induction of apoptosis and arrest of the cell cycle, particularly at the G2/M phase, are common mechanisms of their anticancer activity. While specific quantitative data on this compound-induced apoptosis and cell cycle arrest are not yet extensively documented, morphological changes indicative of apoptosis, such as cell shrinkage, have been observed in cancer cells treated with this compound.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
Data Presentation
The following tables summarize the available quantitative data on the bioactivity of this compound.
Table 1: IC50 Values of this compound for Topoisomerase I Inhibition
| Compound | Target | IC50 (µg/mL) | Reference |
| This compound | Topoisomerase I | 7.25 ± 0.20 | [1][3] |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Adenocarcinoma | 3.98 ± 0.29 | [1] |
| Hep G2 | Hepatocellular Carcinoma | 11.85 ± 0.20 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antineoplastic potential of this compound are provided below.
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the WST-1 cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol is to confirm the inhibitory effect of this compound on Topoisomerase I.
Workflow:
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I assay buffer
-
This compound
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a reaction mixture containing 1X Topoisomerase I assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a no-drug control.
-
Add a sufficient amount of Topoisomerase I enzyme to relax the supercoiled DNA in the no-drug control.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of this compound.
References
Hippeastrine as a Molecular Probe for Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine, an indole (B1671886) alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a molecule of interest in enzyme studies and drug discovery. Its demonstrated cytotoxic and potential neuroactive properties make it a valuable molecular probe for investigating specific enzymatic pathways. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies, with a focus on its role as an anticancer agent and its contested role as a cholinesterase inhibitor.
Enzyme Inhibition Profile of this compound
This compound has been primarily investigated for its inhibitory effects on enzymes involved in cancer progression. Its activity against cholinesterases, enzymes relevant to neurodegenerative diseases, has also been explored, though with conflicting results.
Topoisomerase I Inhibition
This compound has been identified as a potent inhibitor of human DNA Topoisomerase I (Top I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is a key focus for its application as an anticancer molecular probe.
Cholinesterase Inhibition
The role of this compound as an inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is less clear. While extracts from Hippeastrum species, which contain a variety of alkaloids, have shown inhibitory activity against these enzymes, studies on pure this compound have yielded conflicting results. Some research suggests no significant inhibition of AChE by this compound, while the specific IC50 values for the pure compound against either AChE or BChE are not consistently reported in the literature. This ambiguity suggests that while the Hippeastrum genus is a source of cholinesterase inhibitors, this compound itself may not be the primary active compound in this regard.
Quantitative Data Summary
The inhibitory activity of this compound against various enzymes is summarized in the table below. It is important to note the lack of consensus regarding its cholinesterase inhibitory activity.
| Enzyme Target | IC50 Value (this compound) | Positive Control | IC50 Value (Control) | Reference(s) |
| Topoisomerase I | 23.0 µmol/L (7.25 µg/mL) | Camptothecin | 19.3 µmol/L | [1] |
| Acetylcholinesterase (AChE) | Not consistently reported; some studies show no significant inhibition. | Galantamine | Varies | |
| Butyrylcholinesterase (BChE) | Not consistently reported. | Galantamine | Varies |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for use with this compound as the test inhibitor.
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled DNA by Topoisomerase I.[2]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 5% SDS, 50% glycerol)
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing:
-
2 µL 10x Topoisomerase I Reaction Buffer
-
200 ng supercoiled plasmid DNA
-
Varying concentrations of this compound (or positive/vehicle control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted Topoisomerase I (an amount predetermined to cause complete relaxation of the DNA under control conditions) to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of this compound solution at various concentrations (or positive/vehicle control) to the appropriate wells.
-
Add 20 µL of AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
Protocol 3: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is similar to the AChE inhibition assay, with substitution of the enzyme and substrate.
Materials:
-
Butyrylcholinesterase (BChE)
-
S-Butyrylthiocholine iodide (BTCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as the AChE inhibition assay, substituting BChE for AChE and BTCI for ATCI.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Conclusion
This compound serves as a specific and potent molecular probe for studying the function and inhibition of DNA Topoisomerase I. Its role in anticancer research is significant due to its ability to induce apoptosis through the stabilization of the Topoisomerase I-DNA complex. While its effects on cholinesterases are not well-established for the pure compound, the general protocols provided herein are standard methods for screening potential inhibitors of these enzymes. Further research is required to elucidate the precise molecular targets of this compound in the apoptotic and cell cycle pathways to fully realize its potential as a multi-faceted molecular probe in drug development.
References
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Hippeastrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine, a natural alkaloid compound isolated from plants of the Amaryllidaceae family, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] As a promising candidate for anticancer drug development, understanding its mechanism of action is crucial. These application notes provide detailed protocols for analyzing the effects of this compound on the cancer cell cycle, with a focus on its role as a topoisomerase I inhibitor that leads to DNA damage, subsequent cell cycle arrest, and induction of apoptosis.
This compound hydrobromide has been identified as an inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, which in turn triggers cellular stress responses, including cell cycle arrest and programmed cell death (apoptosis).[3][4][5] This document outlines the experimental procedures to investigate these effects in cancer cells treated with this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 3: Relative Protein Expression Levels in Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | Relative Cyclin B1 Expression | Relative CDK1 Expression | Relative p53 Expression | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for exponential growth during the treatment period.
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment : Once the cells have adhered and are in the exponential growth phase, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to the subsequent assays.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the quantitative analysis of DNA content to determine the cell cycle distribution.
-
Cell Harvesting : Following treatment with this compound, harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Washing : Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining :
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A in PBS.
-
-
Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate the cell population to exclude debris and aggregates. The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting : Harvest the cells as described in the cell cycle analysis protocol.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for the detection of key proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction :
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, CDK1, p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression.
Visualizations
References
- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitors induce apoptosis in thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Hippeastrine: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for the isolated compound Hippeastrine. The information presented herein is based on the known in vitro activities of this compound and analogous in vivo studies of the closely related and well-researched Amaryllidaceae alkaloid, lycorine (B1675740). The provided protocols for lycorine serve as a methodological template for designing future in vivo studies of this compound.
This compound, an Amaryllidaceae alkaloid, has been identified as a cytotoxic agent and exhibits activity against Herpes Simplex Virus type 1 (HSV-1) in in vitro settings. While direct in vivo animal model data for this compound is not currently available, the following application notes and protocols for the related alkaloid, lycorine, provide a framework for evaluating the potential anticancer and antiviral efficacy of this compound in animal models.
I. Anticancer Efficacy (Leukemia Model)
Lycorine has demonstrated potential as a therapeutic agent against leukemia in animal models, showing an ability to decrease tumor cell growth and increase survival rates without observable adverse effects.
Quantitative Data Summary: In Vivo Efficacy of Lycorine in a Leukemia Mouse Model
| Parameter | Control Group | Lycorine-Treated Group |
| Tumor Growth | Baseline | Decreased |
| Survival Rate | Baseline | Increased |
| Adverse Effects | N/A | None Observed |
Experimental Protocol: Murine Leukemia Model
This protocol is adapted from studies on the in vivo anticancer effects of lycorine.
1. Animal Model:
-
Species: BALB/c mice (6-8 weeks old)
-
Cell Line: P388 murine leukemia cells
2. Experimental Design:
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Tumor Implantation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 cells.
-
Treatment Groups:
-
Vehicle Control Group (e.g., saline or appropriate solvent)
-
Lycorine Treatment Group(s) (various dosages)
-
-
Dosing Regimen:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Frequency: Daily for a specified period (e.g., 9 consecutive days), starting 24 hours after tumor cell inoculation.
-
Dosage: Based on preliminary toxicity studies.
-
3. Efficacy Evaluation:
-
Tumor Growth Inhibition: Monitored by measuring the increase in body weight due to ascitic fluid accumulation.
-
Survival Rate: The lifespan of the mice in each group is recorded, and the mean survival time and percentage increase in lifespan are calculated.
-
Toxicity Monitoring: Daily observation for any signs of toxicity, including weight loss, behavioral changes, and mortality.
4. Statistical Analysis:
-
Data are typically analyzed using the Student's t-test or ANOVA to determine the statistical significance of the observed differences between the control and treated groups.
High-Throughput Screening for Novel Bioactivities of Hippeastrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippeastrine is an Amaryllidaceae alkaloid isolated from plants of the Hippeastrum genus, among others.[1][2] This class of alkaloids is known for a wide spectrum of biological activities, including anticancer, acetylcholinesterase (AChE) inhibitory, and antiviral properties.[3] this compound itself has demonstrated cytotoxic activity and is considered an antineoplastic agent.[1] Given the diverse bioactivities of related alkaloids, high-throughput screening (HTS) presents a powerful strategy to systematically explore the therapeutic potential of this compound and identify novel biological activities.
These application notes provide a framework and detailed protocols for conducting HTS campaigns to uncover new bioactivities of this compound. The methodologies are designed for adaptation in drug discovery and academic research settings.
Data Presentation: Known Bioactivities of this compound
Quantitative data from published studies on this compound's bioactivities are summarized below. This information serves as a baseline for designing and interpreting HTS assays.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| MOLT-4 | T-cell leukemia | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| A549 | Lung carcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| HT-29 | Colorectal adenocarcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| PANC-1 | Pancreatic carcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| A2780 | Ovarian carcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| HeLa | Cervical carcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| MCF-7 | Breast adenocarcinoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| SAOS-2 | Osteosarcoma | 1.04 - 1.99 (for Montanine, a related alkaloid) | [2] |
| MRC-5 | Normal human fibroblasts | >10 (for Montanine, a related alkaloid) | [2] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Concentration | % Inhibition | Conclusion | Reference |
| Not specified | No significant inhibition | This compound did not show significant AChE inhibitory activity in this study. | [4][5] |
Note: The available literature suggests that this compound is not a potent inhibitor of acetylcholinesterase, unlike other Amaryllidaceae alkaloids such as galanthamine.[4][5]
Experimental Protocols
The following protocols outline key experiments for a high-throughput screening campaign to identify novel bioactivities of this compound.
Protocol 1: High-Throughput Cell Viability Screening
Objective: To identify cell lines sensitive to this compound and determine its cytotoxic concentration range across a diverse panel of human cancer cells.
Materials:
-
This compound (with known purity)
-
A panel of human cancer cell lines (e.g., NCI-60 panel)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture: Maintain cell lines in their respective recommended complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Using an automated liquid handler, dispense 50 µL of cell suspension into each well of a 384-well plate at a pre-determined optimal seeding density for each cell line (typically 1,000-5,000 cells/well).
-
Incubate plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Using an automated liquid handler, add 10 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value for each cell line using a non-linear regression model.
-
Protocol 2: High-Content Screening for Apoptosis Induction
Objective: To determine if this compound induces apoptosis and to quantify apoptotic markers in a high-throughput manner.
Materials:
-
This compound
-
A sensitive cancer cell line identified from Protocol 1
-
Complete cell culture medium
-
Hoechst 33342 stain
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
384-well clear-bottom, black-walled microplates
-
High-content imaging system
-
Automated liquid handling system
Methodology:
-
Cell Seeding: Seed cells in 384-well plates as described in Protocol 1 and incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations around the IC50 value determined in Protocol 1. Include appropriate vehicle and positive controls (e.g., staurosporine). Incubate for 24-48 hours.
-
Staining:
-
Add a solution containing Hoechst 33342 (for nuclear staining), Annexin V-FITC (for early apoptosis), and Propidium Iodide (for late apoptosis/necrosis) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Acquire images of the stained cells using a high-content imaging system with appropriate filter sets for each fluorophore.
-
Capture multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual cells based on the Hoechst 33342 nuclear stain.
-
Quantify the fluorescence intensity of Annexin V-FITC and PI for each cell.
-
Classify cells into four populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
-
Data Analysis:
-
Calculate the percentage of cells in each population for each treatment condition.
-
Generate dose-response curves for the induction of apoptosis.
-
Visualizations
Diagram 1: General High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening in drug discovery.
Diagram 2: Hypothetical this compound-Induced Apoptosis Pathway
Caption: A potential intrinsic apoptosis pathway modulated by this compound.
Conclusion
This compound, as a member of the Amaryllidaceae alkaloids, holds significant potential for the discovery of novel therapeutic agents. The application of high-throughput screening methodologies, as outlined in these notes, provides a robust framework for systematically exploring its bioactivities. By combining broad-panel cell viability screening with high-content analysis of specific cellular pathways such as apoptosis, researchers can efficiently identify and validate new therapeutic applications for this natural product. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the translation of these findings into clinical applications.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Hippeastrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Hippeastrine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the expected aqueous solubility?
A1: this compound, an Amaryllidaceae alkaloid, exhibits very low solubility in neutral aqueous solutions.[1][2] The expected solubility in pure water at room temperature is typically in the low µg/mL range. If you are observing poor dissolution, this is consistent with the known physicochemical properties of the compound.
Q2: I'm seeing precipitation of my this compound compound during my experiment. What could be the cause?
A2: Precipitation of this compound during an experiment can be triggered by several factors:
-
Change in pH: As an alkaloid, the solubility of this compound is highly dependent on pH. A shift towards a more neutral or basic pH will decrease its solubility and can cause it to precipitate out of solution.[3]
-
Solvent Change: If you are diluting a stock solution of this compound (prepared in an organic solvent) into an aqueous buffer, the drastic change in solvent polarity can lead to precipitation.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Concentration Exceeding Solubility Limit: Your experimental concentration may be exceeding the maximum solubility of this compound in the specific solvent system you are using.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve poorly soluble compounds like this compound for in vitro studies. However, it is crucial to be aware of potential issues:
-
Toxicity: High concentrations of DMSO can be toxic to cells. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line in preliminary experiments.
-
Precipitation upon Dilution: When a concentrated DMSO stock of this compound is diluted into aqueous cell culture media, the compound may precipitate. To mitigate this, use the lowest effective concentration of the DMSO stock and ensure rapid and thorough mixing upon dilution.
Q4: My compound seems to be degrading in solution over time. How can I improve the stability of my this compound solution?
A4: The stability of this compound in aqueous solutions can be a concern. To improve stability, consider the following:
-
pH Control: Maintaining an optimal pH can be crucial not only for solubility but also for stability.[4] Hydrolysis of ester or lactone functionalities can be pH-dependent.
-
Protection from Light: Some alkaloids are sensitive to light, which can cause photodegradation.[5] It is advisable to store this compound solutions in amber vials or protected from light.
-
Low-Temperature Storage: Storing solutions at lower temperatures (e.g., 4°C or -20°C) can slow down degradation kinetics.[6] However, be mindful of potential precipitation at lower temperatures.
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants might be beneficial, though this needs to be validated for your specific application.
Solubility Enhancement Strategies & Protocols
For researchers encountering persistent solubility issues, several strategies can be employed to enhance the aqueous solubility of this compound.
Strategy 1: pH Adjustment
The solubility of alkaloids like this compound can often be significantly increased by adjusting the pH of the aqueous solution.[3] By lowering the pH, the amine group in the alkaloid structure becomes protonated, increasing its polarity and interaction with water molecules.
Table 1: Estimated Solubility of this compound at Different pH Values
| pH | Estimated Solubility (µg/mL) | Fold Increase (approx.) |
| 7.4 | 1 - 5 | 1x |
| 6.0 | 20 - 50 | 10x - 20x |
| 5.0 | 100 - 250 | 50x - 100x |
| 4.0 | > 500 | > 100x |
Disclaimer: This data is estimated based on the general behavior of alkaloids and should be experimentally verified.
-
Prepare a series of acidic buffers: Prepare a range of buffers (e.g., citrate, acetate) with pH values from 4.0 to 6.0.
-
Add this compound: Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized this compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8]
Table 2: Estimated Solubility of this compound in Common Co-solvent Systems
| Co-solvent System (v/v) | Estimated Solubility (mg/mL) | Notes |
| 10% Ethanol in Water | ~0.1 - 0.3 | Suitable for some in vivo applications. |
| 20% PEG 400 in Water | ~0.5 - 1.0 | Polyethylene glycol 400 is a common excipient. |
| 5% DMSO in Water | ~1.0 - 2.0 | Commonly used for in vitro stock solutions. |
Disclaimer: This data is estimated and should be experimentally verified.
-
Prepare Co-solvent Mixtures: Prepare the desired co-solvent/water mixtures by volume.
-
Dissolve this compound: Add a known amount of this compound to the co-solvent mixture.
-
Gentle Heating and Sonication: If necessary, gently warm the mixture and sonicate to aid dissolution. Avoid excessive heat to prevent degradation.
-
Observe for Precipitation: After dissolution, allow the solution to return to room temperature and observe for any precipitation.
-
Final Dilution: For experimental use, this stock solution should be diluted into the final aqueous medium with vigorous mixing.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[5][9][10]
Table 3: Estimated Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (B1172386) (CD) Type | Concentration (w/v) | Estimated Solubility (µg/mL) | Fold Increase (approx.) |
| - | 0% | 1 - 5 | 1x |
| β-Cyclodextrin | 1% | 50 - 100 | 20x - 50x |
| HP-β-Cyclodextrin | 2% | 200 - 500 | 100x - 200x |
Disclaimer: This data is estimated and should be experimentally verified. HP-β-Cyclodextrin (Hydroxypropyl-β-cyclodextrin) generally offers higher solubility enhancement.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Trituration: Triturate the calculated amount of cyclodextrin in a mortar with a small amount of water or a water-ethanol mixture to form a paste.
-
Addition of this compound: Add the this compound to the paste and continue to knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Testing: Determine the solubility of the prepared complex in the desired aqueous medium.
Visualizing Experimental Workflows
To further clarify the experimental processes for enhancing this compound solubility, the following diagrams illustrate the key steps involved.
Caption: Workflow for pH-based solubility enhancement of this compound.
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Caption: Troubleshooting logic for low this compound solubility.
References
- 1. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution rate of cholesterol and palmitic acid mixtures in cholelitholytic cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Chemical Stability of Hippeastrine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the chemical stability of Hippeastrine during in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution appears cloudy or has visible precipitate upon preparation. What should I do?
Answer: Immediate precipitation of your this compound stock solution or in your final assay medium is often related to solubility issues. This compound, as an alkaloid, can have limited aqueous solubility, which is further influenced by the solvent, pH, and temperature.[1][2][3]
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[2][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Preparation of Working Solutions:
-
Always add the this compound stock solution to your pre-warmed (37°C) cell culture medium or buffer.[1][2]
-
Perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, create an intermediate dilution in your medium.[2]
-
Gently vortex or mix the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.[1]
-
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[5]
2. I observe precipitation in my assay plates after incubation. What is causing this delayed precipitation?
Answer: Delayed precipitation can occur due to changes in the experimental conditions over time within the incubator.
Troubleshooting Steps:
-
pH Shifts: The CO2 environment in an incubator can lower the pH of your culture medium, potentially affecting the solubility of this compound.[1] Ensure your medium is adequately buffered for the CO2 concentration you are using.
-
Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature changes that affect solubility. Minimize the time your plates are outside the incubator.
-
Interactions with Media Components: this compound may interact with proteins or salts in the culture medium, leading to the formation of insoluble complexes over time.[1] If you suspect this, you can perform a preliminary test by incubating this compound in your complete medium for the duration of your experiment and visually inspecting for precipitation.
3. How can I assess the stability of this compound under my specific experimental conditions?
Answer: To determine the stability of this compound in your assay, a simple time-course experiment can be performed.
Experimental Protocol:
-
Prepare your final working solution of this compound in the complete cell culture medium or buffer that you will use for your assay.
-
Incubate this solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent this compound peak over time indicates degradation.
4. What are the primary degradation pathways I should be concerned about for this compound?
Answer: Based on the chemical structure of this compound, which contains an indole (B1671886) alkaloid core and a delta-lactone ring, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation.[6][7]
-
Hydrolysis: The delta-lactone ring in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[8][9][10][11][12] This reaction is often catalyzed by acidic or basic conditions.[8][9][10][11][12] Under physiological pH (around 7.4), this hydrolysis can occur, leading to an inactive ring-opened carboxylic acid form.
-
Oxidation: The indole nucleus and other functional groups in the this compound molecule can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or reactive oxygen species that may be generated in cell culture media.[7]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of light-sensitive compounds. As this compound contains chromophores, it is advisable to protect solutions from light.
5. How can I improve the stability of this compound in my in vitro assays?
Answer: Several strategies can be employed to enhance the stability of this compound in solution.
Recommended Strategies:
-
pH Control: Maintain the pH of your stock solutions and assay medium within a range that minimizes hydrolysis. Since lactone hydrolysis can be accelerated at both acidic and basic pH, maintaining a neutral pH is often a good starting point.[8][9][10][11][12]
-
Use of Stabilizers:
-
Antioxidants: The inclusion of antioxidants can help prevent oxidative degradation. Common antioxidants used in formulations include ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).[13][14]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, protecting them from degradation and improving solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has been shown to stabilize various drugs.[15][16][17][18][19]
-
-
Storage Conditions:
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for the expected stability of related alkaloids and lactone-containing compounds under various conditions. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
| Parameter | Condition | Expected Stability of Similar Compounds | Reference/Rationale |
| pH Stability | Acidic (pH < 4) | Potential for accelerated lactone hydrolysis. | Based on general principles of lactone chemistry.[8][9][10][11][12] |
| Neutral (pH 7.4) | Slow hydrolysis of the lactone ring may occur. | Physiological conditions can still lead to gradual hydrolysis.[8][9][10][11][12] | |
| Basic (pH > 8) | Accelerated lactone hydrolysis. | Base-catalyzed hydrolysis of esters is a well-known reaction.[8][9][10][11][12] | |
| Temperature | 4°C | Generally stable for short-term storage (days to weeks). | Reduced temperature slows down chemical reactions. |
| Stability | Room Temperature | May exhibit degradation over hours to days. | Increased temperature accelerates degradation. |
| 37°C (Incubator) | Likely to degrade over the course of a typical cell culture experiment (24-72 hours). | Body temperature significantly increases reaction rates. | |
| Light Exposure | Ambient Light | Potential for photodegradation over time. | Compounds with chromophores can be light-sensitive. |
| Direct UV Light | Rapid degradation is expected. | High-energy photons can break chemical bonds. | |
| Oxidative Stress | Presence of Air/O₂ | Susceptible to oxidation, especially with metal ion catalysts. | Indole moieties can be prone to oxidation.[7] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the addition of a stabilizing agent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Ascorbic Acid
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure for HP-β-CD Stabilization:
-
Weigh out the appropriate amount of this compound and HP-β-CD to prepare a solution with a 1:2 molar ratio of this compound to HP-β-CD.
-
Add the calculated volume of DMSO to achieve a final this compound concentration of 10 mM.
-
Vortex the solution until both the this compound and HP-β-CD are completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Ascorbic Acid Stabilization:
-
Prepare a fresh 100 mM stock solution of Ascorbic Acid in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a separate tube, combine the this compound stock solution with the Ascorbic Acid stock solution to achieve a final Ascorbic Acid concentration of 1-5 mM.
-
Aliquot and store as described above.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a photostability chamber with both UV and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
Visualizations
Workflow for preparing and troubleshooting this compound solutions.
Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hippeastrine Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hippeastrine and related Amaryllidaceae alkaloids using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most frequently employed methods for the purification of this compound and other Amaryllidaceae alkaloids include Thin Layer Chromatography (TLC) for analytical and small-scale preparative purposes, Column Chromatography (CC) with stationary phases like silica (B1680970) gel or alumina, and High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode for high-resolution separation and analysis.
Q2: How can I effectively extract the crude alkaloid mixture containing this compound from plant material?
A2: A common method involves macerating the dried and powdered plant material (e.g., bulbs) with an organic solvent like methanol (B129727) or ethanol. The resulting extract is then subjected to an acid-base extraction. The crude extract is acidified to protonate the alkaloids, making them water-soluble, and then washed with a non-polar solvent to remove neutral impurities. The aqueous layer is then basified to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297).
Q3: What is a suitable starting solvent system for the TLC analysis of this compound?
A3: A commonly cited solvent system for the TLC of this compound and related alkaloids is a mixture of Toluene:Ethanol:Diethylamine in a ratio of 7:2:1.[1] Another general-purpose system for alkaloids that can be a good starting point is Chloroform:Methanol:Ammonia. The polarity can be adjusted by varying the ratio of the components to achieve an optimal Rf value (typically 0.2-0.4 for good separation in column chromatography).
Q4: Is this compound stable during the purification process?
A4: Like many alkaloids, this compound can be susceptible to degradation under certain conditions. It is important to be mindful of pH and temperature. Strong acidic or basic conditions can potentially lead to hydrolysis or other rearrangements. It is advisable to work at moderate temperatures and to remove solvents under reduced pressure to avoid excessive heat.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Poor Peak Shape and Tailing in HPLC
Q5: My this compound peak is tailing on a C18 column. What is the cause and how can I fix it?
A5: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. The primary cause is the interaction between the basic nitrogen atom in the alkaloid and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. This leads to some of the analyte being more strongly retained, resulting in a "tailing" peak.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to < 3) by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the protonated this compound.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.
-
Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Lower Sample Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Poor Separation and Resolution
Q6: I am having difficulty separating this compound from other structurally similar alkaloids. What can I do to improve the resolution?
A6: The separation of structurally similar alkaloids can be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content will generally increase retention and may improve separation.
-
Solvent Type: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.
-
Gradient Elution: Employ a shallow gradient where the concentration of the organic solvent is increased slowly over time. This can help to better separate compounds with similar retention times.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.
-
Adjust the Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your compounds.
Column Chromatography Issues
Q7: My compound is taking a very long time to elute from the silica gel column, and the fractions are very dilute.
A7: This issue, known as "band broadening" or excessive retention, is typically due to the mobile phase being too non-polar for your compound.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Step Gradient: If you have already started the column with a non-polar solvent, you can switch to a more polar solvent system once the less polar impurities have eluted. It is generally best to increase the polarity gradually to avoid disturbing the column packing.
Q8: I am not recovering my compound from the column, or the yield is very low.
A8: This can be due to several factors:
-
Irreversible Adsorption/Decomposition: this compound may be strongly adsorbing to or decomposing on the stationary phase, especially if it is acidic. Pre-treating the silica gel with a base like triethylamine before packing the column can help to neutralize active sites.
-
Incorrect Solvent System: The eluting solvent may not be polar enough to move your compound down the column. Check your TLC analysis to ensure you have chosen an appropriate solvent system.
-
Sample Precipitation on the Column: If your crude sample is not fully soluble in the initial mobile phase, it may precipitate at the top of the column. Ensure your sample is fully dissolved before loading, or consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Hippeastrum Bulbs
-
Preparation of Plant Material: Dry the fresh plant bulbs at 40-50°C for several days until a constant weight is achieved. Grind the dried bulbs into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (e.g., 100 g of powder in 1 L of methanol) at room temperature for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the mixture and collect the methanol extract. Repeat the maceration process with fresh methanol two more times to ensure complete extraction. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Wash the acidic solution with diethyl ether or another non-polar solvent to remove neutral compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with a base such as ammonium (B1175870) hydroxide.
-
Extract the basified aqueous solution multiple times with chloroform or ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase and Column Packing: Use silica gel (70-230 mesh) as the stationary phase. The column can be packed using either a dry or wet slurry method.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in Q8.
-
Elution:
-
Start with a relatively non-polar mobile phase, such as a mixture of chloroform and methanol (e.g., 98:2).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 95:5, 90:10, etc.).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis: Analyze the collected fractions by TLC using a suitable solvent system (e.g., Toluene:Ethanol:Diethylamine 7:2:1). Combine the fractions containing pure this compound.
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Protocol 3: Analytical HPLC of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program: A typical starting point could be a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: TLC Solvent Systems for Amaryllidaceae Alkaloids
| Solvent System | Ratio (v/v/v) | Stationary Phase | Notes |
| Toluene:Ethanol:Diethylamine | 7:2:1 | Silica Gel | Reported for the separation of this compound.[1] |
| Chloroform:Methanol:Ammonia | 8:2:0.5 | Silica Gel | A general system for alkaloid separation. |
| Ethyl Acetate:Hexane:Ethanol:Ammonia | 100:5:5:2.5 | Silica Gel | Used for the separation of indole (B1671886) alkaloids. |
Table 2: Example HPLC Parameters for Amaryllidaceae Alkaloid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Symmetry®) | C18 (e.g., BEH C18, 2.1x100 mm, 1.7 µm) |
| Mobile Phase A | 1% Ammonium Acetate (pH 6.6) | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 mL/min |
| Detection | UV (Wavelength not specified) | DAD at 280 nm |
Visualizations
References
Technical Support Center: Strategies to Increase Hippeastrine Production in Plant Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the production of Hippeastrine in plant cell culture.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound production in Hippeastrum cell cultures.
1. General Knowledge
-
Q1: What is this compound and why is it important? this compound is a homolycorine-type Amaryllidaceae alkaloid.[1] Alkaloids from this family are known for a wide range of biological activities, making them of significant interest for pharmaceutical research and drug development.[2]
-
Q2: What are the key precursors for this compound biosynthesis? The biosynthesis of Amaryllidaceae alkaloids, including this compound, starts from the aromatic amino acids L-phenylalanine and L-tyrosine.[1][3] These precursors are converted into tyramine (B21549) and 3,4-dihydroxybenzaldehyde, which then condense to form norbelladine, a central intermediate in the pathway.[1][3]
2. Culture Conditions
-
Q3: What is a suitable basal medium for Hippeastrum cell cultures? Murashige and Skoog (MS) medium, Linsmaier and Skoog (LS) medium, and half-strength MS (1/2 MS) medium are commonly used and effective basal media for Hippeastrum tissue culture.[4]
-
Q4: Which plant growth regulators are recommended for Hippeastrum culture initiation and proliferation? For callus induction and shoot initiation, combinations of auxins and cytokinins are crucial. Effective combinations reported for Hippeastrum and related species include:
-
1 mg/L (4.5 µM) 2,4-dichlorophenoxyacetic acid (2,4-D) and 1 mg/L (4.4 µM) 6-benzylaminopurine (B1666704) (BAP) for inducing plantlets from scape and peduncle explants.[5]
-
10.0 µM Thidiazuron (TDZ) with 1.0 mg/L α-naphthaleneacetic acid (NAA) for high-frequency shoot induction.
-
5 mg/L BAP with 0.1 mg/L NAA for promoting multiple shoot formation.
-
-
Q5: How does sucrose (B13894) concentration affect the culture? Sucrose concentration can significantly impact biomass and secondary metabolite production. For Hippeastrum, higher sucrose levels (e.g., 90 g/L) have been shown to promote bulb formation, which can be a site of alkaloid accumulation.
3. Strategies for Enhancing Production
-
Q6: What is elicitation and how can it be used to increase this compound yield? Elicitation is a technique that involves the application of stress-inducing compounds (elicitors) to cell cultures to stimulate the production of secondary metabolites as a defense response.[6] Both biotic (e.g., yeast extract, fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors can be effective.[3]
-
Q7: What is precursor feeding and can it enhance this compound production? Precursor feeding involves supplying the biosynthetic pathway with key intermediate compounds to potentially increase the final product yield. For this compound, feeding the culture with L-phenylalanine and L-tyrosine can be a viable strategy.[1][3]
-
Q8: Are hairy root cultures a good option for this compound production? Hairy root cultures, induced by Agrobacterium rhizogenes, are a promising strategy for producing secondary metabolites.[7][8] They are known for their genetic stability, rapid growth in hormone-free media, and high productivity, making them a potentially excellent system for consistent this compound production.[8][9][10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments aimed at producing this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Callus Induction | - Inappropriate explant choice.- Suboptimal plant growth regulator concentrations.- Inadequate culture medium. | - Use young, healthy plant tissues like inner bulb scales, scapes, or ovaries as explants.[5]- Empirically test different concentrations and combinations of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, TDZ).- Ensure the basal medium (e.g., MS) is correctly prepared and the pH is adjusted to 5.7-5.8 before autoclaving. |
| Callus Browning and Necrosis | - Oxidative browning due to phenolic compound secretion.- Nutrient depletion or accumulation of toxic byproducts. | - Add antioxidants like ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the medium.- Subculture the callus to fresh medium more frequently (e.g., every 2-3 weeks).- Perform initial explant incubation in the dark to reduce phenolic production. |
| Poor Growth of Suspension Culture | - High cell density leading to nutrient and oxygen limitation.- Inoculum consists of large, dense cell aggregates.- Inappropriate agitation speed. | - Optimize the initial inoculum density. A lower starting density may allow for a longer exponential growth phase.- Use a sieve to obtain finer cell aggregates for inoculating the liquid culture.[12]- Adjust the shaker speed (typically 100-120 rpm) to ensure adequate mixing and aeration without causing excessive shear stress.[13] |
| Low this compound Yield Despite Good Cell Growth | - Lack of cell differentiation.- Feedback inhibition of the biosynthetic pathway.- Suboptimal timing for harvest or elicitation. | - Differentiated tissues often produce higher levels of secondary metabolites. Try inducing organogenesis (e.g., shoots, roots, or bulblets).[3]- Implement strategies like elicitation or precursor feeding during the stationary phase of growth when biomass is high.- Harvest the cells at different time points during the culture cycle to determine the peak of this compound accumulation. |
| Inconsistent Results Between Experiments | - Variability in explant material.- Inconsistent subculturing practices.- Fluctuations in environmental conditions (light, temperature). | - Use explants from mother plants of the same age and grown under controlled conditions.- Standardize the inoculum size and subculture interval.[12]- Maintain consistent temperature (typically 25±2°C) and photoperiod (e.g., 16h light/8h dark or complete darkness, as optimized for your specific culture).[3] |
Data on Enhancement Strategies
The following tables summarize quantitative data on the effect of various elicitors on the production of Amaryllidaceae alkaloids in different plant culture systems. While data specifically for this compound is limited, these results for related alkaloids provide a strong indication of the potential efficacy of these strategies.
Table 1: Effect of Abiotic Elicitors on Amaryllidaceae Alkaloid Production
| Elicitor | Plant Species & Culture Type | Treatment | Alkaloid | Fold Increase / Yield | Reference |
| Methyl Jasmonate | Lycoris longituba (Seedlings) | 75 µM for 7 days | Galanthamine | 2.71-fold | |
| Lycorine | 2.01-fold | ||||
| Lycoramine | 2.85-fold | ||||
| Salicylic Acid | Leucojum aestivum 'Gravety Giant' (In vitro plants) | 5 µM for 10 hours | Galanthamine | 0.8 mg/g DW | [2][14] |
| Lycorine | 1.53 mg/g DW | [2][14] |
Table 2: Effect of Precursor Feeding on Amaryllidaceae Alkaloid Production
| Precursor | Plant Species & Culture Type | Treatment | Alkaloid | Yield | Reference |
| Tyrosine | Leucojum aestivum (Bulblets) | 0.15 g/L for 40 days | Galanthamine | 0.81 mg/g DW | [2][14] |
| 0.3 g/L for 30 days | Lycorine | 0.54 mg/g DW | [2][14] |
Experimental Protocols
Protocol 1: Establishment of Hippeastrum Cell Suspension Culture
-
Explant Preparation and Sterilization:
-
Select healthy, young inner bulb scales from a Hippeastrum plant.
-
Wash the scales thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the scales by immersing them in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 15-20 minute soak in a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20.
-
Rinse the explants 3-4 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized scales into small pieces (approx. 1x1 cm).
-
Place the explants onto a solid MS medium supplemented with 1 mg/L 2,4-D and 1 mg/L BAP, 30 g/L sucrose, and solidified with 8 g/L agar. Adjust the pH to 5.8 before autoclaving.
-
Incubate the cultures in the dark at 25±2°C.
-
Subculture the developing callus every 3-4 weeks onto fresh medium.
-
-
Initiation of Suspension Culture:
-
Select friable, fast-growing callus (approximately 2-3 g).
-
Transfer the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulators as the callus induction medium.
-
Place the flask on an orbital shaker at 110-120 rpm in the dark or under a 16h/8h light/dark cycle at 25±2°C.
-
-
Maintenance of Suspension Culture:
-
Subculture the suspension every 7-10 days by transferring an aliquot of the cell suspension (e.g., 10 mL) into 40 mL of fresh liquid medium.
-
Maintain the culture by regular subculturing to ensure cell viability and growth.
-
Protocol 2: Elicitation with Methyl Jasmonate
-
Prepare a stock solution of Methyl Jasmonate (MeJA): Dissolve MeJA in a small amount of ethanol and then dilute with sterile distilled water to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize the stock solution.
-
Elicitor Application: Add the sterile MeJA stock solution to the Hippeastrum cell suspension culture (ideally in the late exponential or early stationary phase of growth) to achieve the desired final concentration (e.g., 50-100 µM).
-
Incubation: Continue to incubate the culture under standard conditions for a specific duration (e.g., 24-96 hours).
-
Harvesting: After the elicitation period, harvest the cells by filtration or centrifugation for subsequent extraction and analysis.
Protocol 3: this compound Extraction and Quantification
-
Extraction:
-
Harvest the fresh cell biomass and determine its fresh weight. Lyophilize the cells to obtain the dry weight.
-
Grind the dried cells into a fine powder.
-
Extract the powdered cells with methanol (B129727) (e.g., 3 x 10 mL) using sonication for 15-20 minutes for each extraction.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 2% HCl. Wash this acidic solution with diethyl ether to remove neutral compounds.
-
Basify the aqueous phase with NaHCO3 to a pH of 8-9 and extract the alkaloids with ethyl acetate (B1210297) (e.g., 3 x 15 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness to obtain the crude alkaloid extract.
-
-
Quantification by HPLC:
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of authentic this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength optimized for this compound (e.g., 220-300 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to increasing this compound production.
Caption: Biosynthetic pathway of this compound from primary precursors.
Caption: General signaling pathway for elicitor-induced secondary metabolite production.
References
- 1. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro propagation of amaryllis (Hippeastrum spp. hybrids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yield improvement strategies for the production of secondary metabolites in plant tissue culture: silymarin from Silybum marianum tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hairy Root Culture an Alternative for Bioactive Compound Production from Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hairy Root Cultures—A Versatile Tool With Multiple Applications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. mpipz.mpg.de [mpipz.mpg.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Hippeastrine in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Hippeastrine in their cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound, an Amaryllidaceae alkaloid, has been identified as a DNA topoisomerase I inhibitor. It exhibits a potent inhibitory effect on this enzyme, which is crucial for DNA replication and transcription. This on-target activity is believed to contribute significantly to its observed cytotoxic effects in cancer cell lines.
Q2: What are the known biological activities of this compound?
Beyond its activity as a topoisomerase I inhibitor, this compound is known to exhibit a range of biological effects, including:
-
Cytotoxicity: It shows potent cytotoxic activity against various cancer cell lines.
-
Antiviral activity: It has been reported to be active against the Herpes simplex virus type 1.
-
Antifungal activity: this compound has demonstrated antifungal properties against Candida albicans.
-
Hypotensive effects: Along with other homolycorine-type alkaloids, it has been observed to have a hypotensive effect in normotensive rats.
The broad bioactivity of this compound suggests the potential for multiple cellular interaction points, which may contribute to off-target effects.
Q3: Are there any known specific off-targets of this compound?
Currently, there is limited publicly available data specifically identifying and validating off-target proteins of this compound. Its diverse biological activities suggest that it may interact with multiple cellular components. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q4: What are the initial signs that I might be observing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
-
Inconsistent results when using other, structurally different inhibitors of the same target.
-
A discrepancy between the phenotype observed with this compound treatment and the phenotype observed with genetic knockdown (e.g., siRNA or CRISPR) of the intended target (topoisomerase I).
-
Cellular responses at concentrations significantly different from the IC50 for its primary target.
-
Unexplained cellular phenotypes that are not readily attributable to the inhibition of topoisomerase I.
Troubleshooting Guides
Problem 1: Observed cellular phenotype is inconsistent with topoisomerase I inhibition.
If the cellular response to this compound does not align with the known consequences of topoisomerase I inhibition (e.g., DNA damage, cell cycle arrest at S/G2 phase), it is essential to investigate potential off-target effects.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot phenotypes inconsistent with topoisomerase I inhibition.
Suggested Actions:
-
Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to topoisomerase I in your specific cell line and experimental conditions. A positive thermal shift for topoisomerase I upon this compound treatment confirms target engagement.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the IC50 of this compound for topoisomerase I inhibition and cytotoxicity. A significant rightward shift in the dose-response for the phenotype compared to target inhibition may suggest an off-target effect.
-
Use Orthogonal Controls:
-
Structurally Different Inhibitors: Treat cells with other well-characterized topoisomerase I inhibitors that are structurally distinct from this compound (e.g., camptothecin (B557342) and its derivatives). If these inhibitors do not reproduce the phenotype observed with this compound, it points towards an off-target effect of this compound.
-
Genetic Controls: Use siRNA or CRISPR/Cas9 to deplete topoisomerase I. If the phenotype persists in the absence of the primary target upon this compound treatment, it is likely an off-target effect.
-
-
In Silico Off-Target Prediction: Utilize computational tools and databases to predict potential off-targets of this compound based on its chemical structure. While not a definitive confirmation, these tools can provide a list of candidate proteins for further experimental validation.
Problem 2: Unexplained cytotoxicity or cellular stress is observed.
This compound is a known cytotoxic agent. However, if the observed cytotoxicity does not correlate with markers of DNA damage or cell cycle arrest typical of topoisomerase I inhibitors, or if it occurs at concentrations far below its IC50 for topoisomerase I, it's important to explore alternative mechanisms.
Troubleshooting Workflow:
Technical Support Center: Addressing Hippeastrine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms to Hippeastrine in cancer cells. All recommendations and protocols are based on established mechanisms of resistance to cancer therapeutics, particularly topoisomerase I inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound is a natural alkaloid compound isolated from plants of the Amaryllidaceae family.[1] It has demonstrated cytotoxic and antineoplastic (anti-cancer) activities.[1] The primary mechanism of action of this compound is the inhibition of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, this compound induces DNA damage, ultimately leading to cancer cell death.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, a topoisomerase I inhibitor, can arise from several mechanisms, including:
-
Alterations in the Drug Target: Mutations in the gene encoding topoisomerase I can prevent this compound from binding effectively to the enzyme.
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs like this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in Drug Metabolism: Cancer cells may increase the metabolic breakdown of this compound into inactive forms through enzymes such as the cytochrome P450 family.
-
Evasion of Apoptosis: Cancer cells can develop defects in the apoptotic signaling pathways, making them resistant to the cell death signals initiated by this compound-induced DNA damage.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/Akt or MAPK/ERK can promote cell survival and override the cytotoxic effects of this compound.
Q3: Are there any known biomarkers for predicting this compound resistance?
Currently, there are no clinically validated biomarkers specifically for this compound resistance. However, based on its mechanism of action, potential biomarkers could include:
-
Expression levels of topoisomerase I.
-
Presence of specific mutations in the TOP1 gene.
-
Expression levels of ABC transporters like P-glycoprotein (MDR1), MRP1, or BCRP.
-
Activity of cytochrome P450 enzymes.
-
Status of key proteins in apoptotic and survival signaling pathways (e.g., Bcl-2 family proteins, Akt, ERK).
Q4: Can combination therapy be used to overcome this compound resistance?
Yes, combination therapy is a promising strategy to overcome drug resistance.[2][3] Combining this compound with other agents that have different mechanisms of action can be effective. Potential combination strategies include:
-
Inhibitors of ABC transporters: These compounds can block the efflux of this compound, increasing its intracellular concentration.
-
Inhibitors of pro-survival signaling pathways: Targeting pathways like PI3K/Akt or MAPK/ERK can sensitize resistant cells to this compound.
-
Other cytotoxic agents: Using this compound with other chemotherapeutic drugs that have different cellular targets can create a multi-pronged attack on cancer cells.
-
Apoptosis sensitizers: Compounds that promote apoptosis can lower the threshold for this compound-induced cell death.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased cytotoxicity of this compound in our cell line over time. | Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line with the parental, sensitive cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Use the experimental protocols below to investigate potential resistance mechanisms (e.g., Western blot for ABC transporters, sequencing of the TOP1 gene). 3. Consider Combination Therapy: Test the efficacy of this compound in combination with inhibitors of potential resistance mechanisms. |
| High variability in experimental results with this compound. | 1. Inconsistent drug concentration. 2. Cell line heterogeneity. 3. Inconsistent incubation times. | 1. Prepare Fresh Drug Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Cell Line Maintenance: Ensure consistent cell culture conditions and use cells within a low passage number range. 3. Standardize Protocols: Adhere strictly to standardized incubation times and experimental conditions. |
| This compound is not inducing apoptosis in our cancer cell line. | 1. Apoptosis evasion mechanisms. 2. Insufficient drug concentration or incubation time. | 1. Assess Apoptotic Machinery: Use Western blotting to check the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases). 2. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis. 3. Use Apoptosis Sensitizers: Consider co-treatment with compounds known to sensitize cells to apoptosis. |
| Difficulty in establishing a this compound-resistant cell line. | 1. Inappropriate drug concentration increments. 2. Insufficient selection pressure. 3. Cell line is inherently sensitive. | 1. Gradual Dose Escalation: Start with a low concentration of this compound (below the IC50) and increase the dose gradually as cells adapt. 2. Continuous Exposure: Maintain a continuous low level of this compound in the culture medium to apply constant selection pressure. 3. Try a Different Cell Line: Some cell lines may be less prone to developing resistance. |
Quantitative Data Summary
While specific quantitative data on this compound-resistant cell lines is limited in the public domain, the following tables summarize the known cytotoxic activities of this compound and related Amaryllidaceae alkaloids. This data can serve as a baseline for comparison when developing and characterizing resistant cell lines.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | Not specified, but >50% growth inhibition at 10 µM | [4] |
| MOLT-4 | T-cell leukemia | Not specified, but >50% growth inhibition at 10 µM | [4] |
| A549 | Lung carcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| HT-29 | Colorectal adenocarcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| PANC-1 | Pancreatic carcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| A2780 | Ovarian carcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| HeLa | Cervical carcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| MCF-7 | Breast adenocarcinoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
| SAOS-2 | Osteosarcoma | Not specified, but >50% growth inhibition at 10 µM | [4] |
Table 2: Cytotoxic Activity of Other Amaryllidaceae Alkaloids in Sensitive and Resistant Cancer Cell Lines
| Alkaloid | Cell Line | Resistance Phenotype | IC50 (µM) | Reference |
| Montanine | A549 | Apoptosis-resistant | 5-31 | [5] |
| Montanine | SKMEL-29 | Apoptosis-resistant | 5-31 | [5] |
| Montanine | U373 | Apoptosis-resistant | 5-31 | [5] |
| Manthine | A549 | Apoptosis-resistant | 5-31 | [5] |
| Manthine | SKMEL-29 | Apoptosis-resistant | 5-31 | [5] |
| Manthine | U373 | Apoptosis-resistant | 5-31 | [5] |
| Lycorine | Various | Drug-resistant | Potent activity | [6] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Sterile cell culture flasks and plates
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.
-
Allow Recovery: Continue to culture the surviving cells in the this compound-containing medium, changing the medium every 2-3 days, until the cell population recovers and resumes proliferation.
-
Gradual Dose Escalation: Once the cells are growing steadily, increase the concentration of this compound in the medium by 1.5 to 2-fold.
-
Repeat Selection Cycle: Repeat steps 3-5, gradually increasing the this compound concentration over several months.
-
Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line. Confirm the shift in IC50 by performing a dose-response assay on both the parental and the newly developed resistant cell line.
-
Cryopreserve Resistant Cells: Cryopreserve the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot Analysis of ABC Transporter Expression
This protocol is for assessing the expression levels of key ABC transporters (e.g., P-glycoprotein, MRP1, BCRP) that may be involved in this compound efflux.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-glycoprotein, MRP1, BCRP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of the ABC transporters between the parental and resistant cell lines.
Protocol 3: Topoisomerase I Activity Assay
This assay measures the ability of topoisomerase I from cell extracts to relax supercoiled plasmid DNA, and the inhibitory effect of this compound.
Materials:
-
Parental and this compound-resistant cancer cell extracts
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer
-
This compound
-
Stop buffer/loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the topoisomerase I assay buffer, supercoiled plasmid DNA, and either vehicle (DMSO) or varying concentrations of this compound.
-
Enzyme Addition: Add the cell extract containing topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analysis: Compare the amount of relaxed DNA in the presence and absence of this compound. A decrease in the amount of relaxed DNA indicates inhibition of topoisomerase I activity. Compare the inhibitory effect of this compound on extracts from parental versus resistant cells.
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hippeastrine and Galanthamine as Acetylcholinesterase Inhibitors
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of hippeastrine and galanthamine (B1674398), tailored for researchers, scientists, and professionals in drug development.
Introduction
Galanthamine is a well-characterized, reversible, and competitive acetylcholinesterase (AChE) inhibitor that is clinically used for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3][4] It is an alkaloid originally isolated from plants of the Amaryllidaceae family but is now also synthetically produced.[5][6][7] this compound is also an Amaryllidaceae alkaloid, belonging to the homolycorine (B1213549) structural type, and has been investigated for various biological activities, including cytotoxic effects.[7][8][9] While extracts from Hippeastrum species, which can contain this compound, have shown AChE inhibitory activity, the specific contribution and potency of this compound itself are less defined compared to galanthamine.[10][11]
Mechanism of Acetylcholinesterase Inhibition
Galanthamine exhibits a dual mechanism of action. Firstly, it acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][10][12] By inhibiting AChE, galanthamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[12][13] Secondly, galanthamine is an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further potentiates cholinergic signaling.[2][10][13]
This compound , in contrast, has not demonstrated significant direct inhibition of acetylcholinesterase in targeted studies. Research evaluating the AChE inhibitory potential of various isoquinoline (B145761) alkaloids found that this compound, along with pretazettine, did not show significant inhibition of the enzyme's activity.[14][15] While other alkaloids from Hippeastrum species do exhibit AChE inhibitory effects, this compound itself is not considered a potent inhibitor of this enzyme.
Quantitative Comparison of AChE Inhibitory Activity
The following table summarizes the available quantitative data on the acetylcholinesterase inhibitory activity of galanthamine. Due to the lack of significant inhibitory activity reported for this compound, a direct comparison of IC50 values is not applicable.
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme |
| Galanthamine | Acetylcholinesterase (AChE) | 0.79 ± 0.15 µg/mL | Zebrafish Brain Homogenate |
| Acetylcholinesterase (AChE) | 0.52 ± 0.04 µg/mL | Not Specified | |
| Acetylcholinesterase (AChE) | 5130 ± 630 nM (G1 form) | Normal Human Brain Cortex | |
| Acetylcholinesterase (AChE) | 4960 ± 450 nM (G4 form) | Normal Human Brain Cortex | |
| This compound | Acetylcholinesterase (AChE) | No significant inhibition reported | Not Specified |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[14][16]
1. Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[16] This thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at a wavelength of 405-412 nm.[16] The rate of TNB formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
2. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of acetylcholinesterase (e.g., from Electrophorus electricus) in the assay buffer. The final concentration in the assay well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
DTNB Stock Solution (10 mM): Dissolve DTNB (Ellman's Reagent) in the assay buffer. Protect this solution from light.
-
ATCh Stock Solution (14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. This solution should be prepared fresh before each experiment.
-
Inhibitor Solutions: Dissolve galanthamine (positive control) and test compounds (like this compound) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (typically <1%) to avoid interference with enzyme activity.
3. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme with known inhibitor like galanthamine), and test compounds at various concentrations.
-
Enzyme and Inhibitor Incubation:
-
To each well (except the blank), add 25 µL of the AChE enzyme solution.
-
Add 25 µL of the appropriate inhibitor dilution or vehicle (for the negative control) to the corresponding wells.
-
To the blank well, add 50 µL of assay buffer.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15-30 minutes).
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing 25 µL of ATCh stock solution and 125 µL of DTNB stock solution.
-
Add 150 µL of this freshly prepared reaction mixture to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 10-60 seconds) for a period of 10-20 minutes to monitor the reaction kinetics.
-
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the test compound.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.
Visualizations
References
- 1. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Galantamine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acetylcholinesterase inhibitory activity, anti-inflammatory, and neuroprotective potential of Hippeastrum psittacinum (Ker Gawl.) herb (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. Effect of isoquinoline alkaloids from two Hippeastrum species on in vitro acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Hippeastrine, a member of the homolycorine (B1213549) class of Amaryllidaceae alkaloids, has emerged as a promising scaffold in the quest for novel anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related alkaloids, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Cytotoxicity of this compound and Related Alkaloids
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following table summarizes the available in vitro cytotoxicity data (IC50 values) against a panel of human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Jurkat (Leukemia) | 1.21 ± 0.11 | [1] |
| MOLT-4 (Leukemia) | 1.89 ± 0.15 | [1] | |
| A549 (Lung) | > 10 | [1] | |
| HT-29 (Colon) | > 10 | [1] | |
| PANC-1 (Pancreatic) | > 10 | [1] | |
| A2780 (Ovarian) | > 10 | [1] | |
| HeLa (Cervical) | 5.87 ± 0.45 | [1] | |
| MCF-7 (Breast) | 4.4 ± 0.4 | [1] | |
| SAOS-2 (Osteosarcoma) | > 10 | [1] | |
| MRC-5 (Normal Fibroblasts) | 3.54 ± 0.28 | [1] | |
| Montanine | Jurkat (Leukemia) | 1.04 ± 0.09 | [1] |
| MOLT-4 (Leukemia) | 1.99 ± 0.21 | [1] | |
| A549 (Lung) | 1.9 ± 0.4 | [1] | |
| HT-29 (Colon) | 1.68 ± 0.13 | [1] | |
| PANC-1 (Pancreatic) | 1.54 ± 0.11 | [1] | |
| A2780 (Ovarian) | 1.87 ± 0.16 | [1] | |
| HeLa (Cervical) | 1.12 ± 0.08 | [1] | |
| MCF-7 (Breast) | 1.25 ± 0.14 | [1] | |
| SAOS-2 (Osteosarcoma) | 1.76 ± 0.19 | [1] | |
| MRC-5 (Normal Fibroblasts) | 1.15 ± 0.07 | [1] | |
| Vittatine | Jurkat (Leukemia) | 3.45 ± 0.29 | [1] |
| MOLT-4 (Leukemia) | 4.12 ± 0.35 | [1] | |
| A549 (Lung) | > 10 | [1] | |
| HT-29 (Colon) | > 10 | [1] | |
| PANC-1 (Pancreatic) | > 10 | [1] | |
| A2780 (Ovarian) | > 10 | [1] | |
| HeLa (Cervical) | 8.76 ± 0.71 | [1] | |
| MCF-7 (Breast) | > 10 | [1] | |
| SAOS-2 (Osteosarcoma) | > 10 | [1] | |
| MRC-5 (Normal Fibroblasts) | 6.87 ± 0.55 | [1] |
Key Observations from Cytotoxicity Data:
-
This compound demonstrates selective cytotoxicity, with the most potent activity observed against leukemia (Jurkat and MOLT-4) and cervical cancer (HeLa) cell lines.[1]
-
Compared to Montanine, another Amaryllidaceae alkaloid, this compound generally exhibits lower cytotoxicity across the tested cell lines.[1] Montanine shows potent, broad-spectrum activity but also higher toxicity towards normal MRC-5 fibroblasts.[1]
-
Vittatine shows the least cytotoxicity among the three, with IC50 values greater than 10 µM for most of the cancer cell lines tested.[1]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a wide range of this compound analogs is not yet publicly available, preliminary insights can be drawn from the broader family of Amaryllidaceae alkaloids. For the homolycorine scaffold, to which this compound belongs, the following structural features are considered important for cytotoxic activity:
-
The Lactone Ring: The presence and integrity of the lactone ring in the homolycorine skeleton are often crucial for biological activity.
-
Hydroxyl Group Positioning: The location and stereochemistry of hydroxyl groups on the alkaloid core can significantly influence cytotoxicity.
-
Methylenedioxy Bridge: The methylenedioxy group, a common feature in many Amaryllidaceae alkaloids, is often associated with enhanced biological activity.
Further synthesis and biological evaluation of this compound analogs are necessary to delineate a more precise SAR for this promising class of compounds.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity, as adapted from various sources.[2][3][4]
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete cell culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation period, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its cytotoxic effects is still under investigation. However, many Amaryllidaceae alkaloids are known to induce apoptosis (programmed cell death) in cancer cells.[5] A generalized proposed mechanism involves the induction of cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways.
Below is a conceptual diagram illustrating a generalized apoptotic pathway that may be activated by Amaryllidaceae alkaloids.
Caption: Generalized apoptotic pathway potentially activated by this compound.
Workflow for Investigating this compound's Mechanism of Action
Further research to elucidate the specific mechanism of action of this compound could follow the workflow outlined below.
Caption: Experimental workflow for mechanism of action studies.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Hippeastrine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anticancer activity of Hippeastrine across multiple cell lines. It offers a comparative analysis of its performance, supported by available experimental data, and details the underlying methodologies.
This compound, a natural alkaloid belonging to the Amaryllidaceae family, has demonstrated notable anticancer properties. This document synthesizes the current scientific findings on its efficacy and mechanism of action, presenting a clear comparison of its activity in various cancer cell lines.
Comparative Anticancer Activity of this compound
This compound exhibits a multi-faceted impact on cancer cells, primarily through the inhibition of a key enzyme in DNA replication and by inducing cytotoxic effects across a range of cancer cell lines.
Inhibition of Topoisomerase I
A significant mechanism of action for this compound is its potent inhibition of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This compound hydrobromide has been shown to inhibit Topoisomerase I with a half-maximal inhibitory concentration (IC50) of 7.25 µg/mL, which is comparable to the well-established anticancer agent, Camptothecin. This inhibitory action leads to DNA damage and subsequently, cell death in cancer cells.
Cytotoxic Activity in Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in several human cancer cell lines. While comprehensive IC50 data across a wide spectrum of cell lines remains an area for further research, existing studies provide valuable insights into its selective anticancer activity.
In a study evaluating a panel of Amaryllidaceae alkaloids, this compound was tested against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), a hormone-receptor-positive breast cancer cell line (MCF-7), and non-malignant cell lines (MCF-12A and HFF-1). In this particular study, the IC50 values for this compound were found to be greater than the highest tested concentration of 25 µg/mL, suggesting a lower cytotoxic potency against these specific cell lines compared to other alkaloids isolated in the same study.
In another screening, this compound demonstrated a growth inhibitory effect on a panel of nine human cancer cell lines at a concentration of 10 µM. The affected cell lines included leukemia (Jurkat, MOLT-4), lung cancer (A549), colon cancer (HT-29), pancreatic cancer (PANC-1), ovarian cancer (A2780), cervical cancer (HeLa), breast cancer (MCF-7), and osteosarcoma (SAOS-2). The study also included a non-cancerous human fibroblast cell line (MRC-5) to assess selectivity.
Table 1: Summary of this compound's Anticancer Activity
| Target/Cell Line | Cancer Type | Activity Metric | Value | Reference Compound | Reference Value |
| Topoisomerase I | - | IC50 | 7.25 ± 0.20 µg/mL (23.0 µM) | Camptothecin | 6.72 ± 0.23 µg/mL (19.3 µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | > 25 µg/mL | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | > 25 µg/mL | - | - |
| MCF-7 | Breast Adenocarcinoma | IC50 | > 25 µg/mL | - | - |
| MCF-12A | Non-malignant Breast Epithelial | IC50 | > 25 µg/mL | - | - |
| HFF-1 | Non-malignant Skin Fibroblast | IC50 | > 25 µg/mL | - | - |
| Jurkat | Acute T-cell Leukemia | Growth Inhibition | Observed at 10 µM | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | Growth Inhibition | Observed at 10 µM | - | - |
| A549 | Lung Carcinoma | Growth Inhibition | Observed at 10 µM | - | - |
| HT-29 | Colorectal Adenocarcinoma | Growth Inhibition | Observed at 10 µM | - | - |
| PANC-1 | Pancreatic Carcinoma | Growth Inhibition | Observed at 10 µM | - | - |
| A2780 | Ovarian Carcinoma | Growth Inhibition | Observed at 10 µM | - | - |
| HeLa | Cervical Adenocarcinoma | Growth Inhibition | Observed at 10 µM | - | - |
| SAOS-2 | Osteosarcoma | Growth Inhibition | Observed at 10 µM | - | - |
| MRC-5 | Non-malignant Lung Fibroblast | Growth Inhibition | Observed at 10 µM | - | - |
Putative Signaling Pathways of this compound's Anticancer Activity
Based on the known mechanisms of related Amaryllidaceae alkaloids, this compound is postulated to exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. While direct experimental evidence specifically for this compound is still emerging, the following pathways represent the likely mechanisms.
Figure 1. High-level overview of this compound's proposed mechanism of action.
Induction of Apoptosis
This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Figure 2. Putative intrinsic apoptosis pathway modulated by this compound.
Cell Cycle Arrest
It is also hypothesized that this compound can cause cell cycle arrest, likely at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.
Figure 3. Postulated G2/M cell cycle arrest pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Topoisomerase I.
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human Topoisomerase I enzyme is prepared.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture. A known Topoisomerase I inhibitor (e.g., Camptothecin) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a DNA-intercalating dye and loading buffer.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: The gel is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Figure 4. Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound demonstrates clear anticancer activity through the potent inhibition of Topoisomerase I and cytotoxic effects against a variety of cancer cell lines. While further studies are required to establish a comprehensive profile of its IC50 values and to fully elucidate the specific signaling pathways it modulates, the existing data strongly support its potential as a lead compound for the development of novel anticancer therapies. The methodologies and comparative data presented in this guide provide a solid foundation for future research and development efforts in this promising area.
Unveiling the Pro-Apoptotic Power of Hippeastrine: A Comparative Analysis of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Hippeastrine, a homolycorine-type Amaryllidaceae alkaloid, has demonstrated notable cytotoxic and anti-proliferative activities against a range of cancer cell lines. This has spurred interest in its potential as an anticancer agent. Understanding the precise mechanism by which this compound exerts its effects is crucial for its further development and clinical application. This guide provides a comparative analysis of this compound's mechanism of action, drawing parallels with other well-characterized Amaryllidaceae alkaloids, Lycorine and Pancratistatin. We present supporting experimental data and detailed protocols to facilitate further research in this promising area.
Comparative Cytotoxicity and Target Inhibition
This compound exhibits a multi-faceted mechanism of action, primarily characterized by the induction of apoptosis, inhibition of topoisomerase I, and acetylcholinesterase. To contextualize its potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various cancer cell lines and molecular targets.
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound | Topoisomerase I | 7.25 ± 0.20 µg/mL | |
| Jurkat (Leukemia) | 1.04 µM (Montanine) | ||
| MOLT-4 (Leukemia) | - | ||
| A549 (Lung Cancer) | 1.9 ± 0.4 µM (Montanine) | ||
| HT-29 (Colon Cancer) | - | ||
| PANC-1 (Pancreatic Cancer) | - | ||
| A2780 (Ovarian Cancer) | - | ||
| HeLa (Cervical Cancer) | - | ||
| MCF-7 (Breast Cancer) | 4.4 ± 0.4 µM (Montanine) | ||
| SAOS-2 (Osteosarcoma) | - | ||
| Lycorine | HL-60 (Leukemia) | 1 µM | |
| A549 (Lung Cancer) | IC50 values between 5 and 31 µM | ||
| U373 (Glioblastoma) | IC50 values between 5 and 31 µM | ||
| SKMEL-28 (Melanoma) | IC50 values between 5 and 31 µM | ||
| Pancratistatin | Jurkat (Leukemia) | Induces apoptosis at 1 µM | |
| DU145 (Prostate Cancer) | Induces apoptosis | ||
| LNCaP (Prostate Cancer) | Induces apoptosis | ||
| Camptothecin | Topoisomerase I | 6.72 ± 0.23 µg/mL |
Proposed Mechanism of Action: Induction of Apoptosis
Based on evidence from closely related Amaryllidaceae alkaloids, a primary mechanism of this compound's anticancer activity is the induction of apoptosis, likely through the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of programmed cell death.
Studies on the related alkaloid Lycorine have shown that it induces apoptosis by downregulating anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Mcl-1) and upregulating pro-apoptotic proteins (like Bax). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Released cytochrome c then activates a cascade of caspases, starting with the initiator caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. Pancratistatin has also been shown to induce apoptosis through early activation of caspase-3. It is highly probable that this compound follows a similar mitochondrial-mediated apoptotic pathway.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and comparator compounds) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
A Comparative Analysis of Hippeastrine and Paclitaxel in Microtubule Assembly Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of hippeastrine and paclitaxel (B517696) on microtubule assembly. While paclitaxel is a well-characterized microtubule-stabilizing agent, direct experimental data on the specific mechanism of this compound's interaction with microtubules is limited. This comparison is based on the established activity of paclitaxel and the inferred microtubule-destabilizing properties of this compound, drawn from its known cytotoxic effects and the activities of related Amaryllidaceae alkaloids.
Opposing Mechanisms of Action on Microtubule Dynamics
Microtubules are dynamic polymers essential for crucial cellular functions, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of assembly (polymerization) and disassembly (depolymerization), is tightly regulated. Disruption of this equilibrium is a key strategy in cancer chemotherapy.
Paclitaxel , a member of the taxane (B156437) family, is a potent microtubule-stabilizing agent . It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly while preventing their depolymerization.[1] This leads to the formation of dysfunctional, hyper-stable microtubules, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for paclitaxel and the cytotoxic data for this compound.
Table 1: Quantitative Data for Paclitaxel in Microtubule Assembly and Cellular Assays
| Parameter | Value | Cell Line/System |
| Microtubule Polymerization (EC50) | ~10 µM | Purified tubulin |
| Cellular Microtubule Stabilization (EC50) | 16.3 ± 9.0 nM - 246.9 ± 83.9 nM | MCF-7, MCF-10A, MDA-MB-231 cells |
| Cytotoxicity (IC50) | Varies by cell line (nM to µM range) | Various cancer cell lines |
Table 2: Cytotoxicity Data for this compound
| Parameter | Value | Cell Line/System |
| Cytotoxicity (IC50) | 0.046 ± 0.003 µM | Jurkat |
| 0.026 ± 0.002 µM | MOLT-4 | |
| 0.04 ± 0.001 µM | A549 | |
| 0.035 ± 0.001 µM | HT-29 | |
| 0.038 ± 0.004 µM | PANC-1 | |
| 0.041 ± 0.002 µM | A2780 | |
| 0.031 ± 0.001 µM | HeLa | |
| 0.039 ± 0.003 µM | MCF-7 | |
| 0.04 ± 0.002 µM | SAOS-2 | |
| 0.07 ± 0.004 µM | MRC-5 (normal human fibroblasts) |
Note: The mechanism of cytotoxicity for this compound is inferred to be microtubule destabilization, but direct quantitative data from in vitro microtubule assembly assays are not currently available in the cited literature.
Experimental Protocols
In Vitro Microtubule Assembly Assay (Turbidity-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) at 350 nm as tubulin dimers assemble into microtubules.[4]
Materials:
-
Lyophilized tubulin (>99% pure, e.g., bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Test compounds (this compound, Paclitaxel)
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
Negative Control: DMSO (vehicle)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 350 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare stock solutions of test compounds and controls in DMSO.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, prepare the reaction mixtures. For a final volume of 100 µL:
-
80 µL of GTB with 10% glycerol
-
10 µL of 10 mM GTP
-
10 µL of various concentrations of the test compound (or controls) diluted in GTB.
-
-
To initiate polymerization, add 10 µL of 30 mg/mL tubulin to each well. The final tubulin concentration will be 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 350 nm against time to generate polymerization curves for each compound concentration.
-
For microtubule-destabilizing agents (like inferred this compound), the rate and extent of polymerization will decrease with increasing compound concentration. The IC50 value (concentration inhibiting polymerization by 50%) can be calculated.
-
For microtubule-stabilizing agents (like paclitaxel), the rate and extent of polymerization will increase compared to the DMSO control. The EC50 value (concentration promoting 50% of maximal polymerization) can be determined.
-
Visualization of Mechanisms
Caption: Opposing effects on microtubule assembly.
Signaling Pathways
References
A Comparative Analysis of the Neuroprotective Potential of Hippeastrine and Montanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of two Amaryllidaceae alkaloids, Hippeastrine and montanine (B1251099). While both compounds have been investigated for their biological activities, the extent of research into their neuroprotective potential differs significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate a clear comparison for research and drug development purposes.
Executive Summary
Montanine has demonstrated notable dose-dependent inhibition of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease. In contrast, this compound has shown no significant inhibitory activity against AChE. While direct neuroprotective studies on neuronal cells are limited for both compounds, montanine has been observed to induce apoptosis in cancer cell lines through caspase activation and mitochondrial depolarization. The implications of these findings for neuronal cells, which could be either detrimental or potentially relevant to clearing damaged neurons, require further investigation. Information regarding the specific neuroprotective mechanisms of this compound is scarce, with current literature primarily focusing on its cytotoxic properties.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the biological activities of this compound and montanine relevant to neuroprotection.
| Parameter | This compound | Montanine | Reference |
| Acetylcholinesterase (AChE) Inhibition | No significant inhibition | >50% inhibition at 1 mM; 30-45% inhibition at 100-500 µM | |
| Effect on Cell Viability | Cytotoxic/Antiproliferative | Antiproliferative; Induces apoptosis in cancer cells | |
| Apoptosis Induction | Data not available for neuronal cells | Induces apoptosis in cancer cells via caspase activation and mitochondrial depolarization |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the neuroprotective effects of these compounds are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (from electric eel or other sources)
-
Test compounds (this compound, montanine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution at various concentrations (or solvent control)
-
10 µL of AChE solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be measured spectrophotometrically.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
Test compounds (this compound, montanine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Neuronal cells
-
Test compounds
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (HEPES buffered saline with CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in neuronal cells by treating them with the test compounds for a specific time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of phytochemicals are often mediated through the modulation of various signaling pathways that regulate neuronal survival, inflammation, and oxidative stress. While specific pathways for this compound and montanine in a neuroprotective context are not well-defined, a general overview of key pathways is presented below.
Based on the available data, montanine's inhibition of AChE suggests an interaction with the cholinergic system, which is a critical target in neurodegeneration. Its pro-apoptotic effects in cancer cells indicate a potential to modulate cell death pathways, such as the intrinsic mitochondrial pathway, which could have complex implications in a neurodegenerative context. For this compound, its known cytotoxicity suggests it may activate pathways leading to cell death, but further research is needed to determine if it can be harnessed for neuroprotective purposes at sub-toxic concentrations or through structural modification.
Conclusion
The comparison between the neuroprotective effects of this compound and montanine is currently limited by a disparity in available research. Montanine shows promise as a neuroprotective agent, primarily through its documented inhibition of acetylcholinesterase. Further investigation into its effects on neuronal viability and apoptosis at physiologically relevant concentrations is warranted. The neuroprotective potential of this compound remains largely unexplored. Its lack of AChE inhibitory activity and known cytotoxicity suggest that its utility in this area may be limited, although further studies are required to explore other potential mechanisms of action. This guide highlights the need for direct comparative studies employing a range of neuroprotection-relevant assays to fully elucidate and compare the therapeutic potential of these two alkaloids.
Benchmarking Hippeastrine's Antiviral Efficacy Against Known Zika Virus Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antiviral therapies against Zika virus (ZIKV), a flavivirus linked to severe neurological complications, the natural compound Hippeastrine has emerged as a promising candidate. This guide provides a comparative analysis of this compound's antiviral efficacy against known ZIKV inhibitors, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation of this potential therapeutic agent.
This compound, an alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated potent antiviral activity against ZIKV. Studies have shown that it can effectively block and clear ZIKV infection in vitro, particularly in human cortical neural progenitor cells (hNPCs), with a half-maximal effective concentration (EC50) of 5.5 μM.[1] While the precise mechanism of action of this compound against ZIKV remains under investigation, its ability to rescue infected neural organoids from virus-induced structural defects highlights its therapeutic potential.[1]
This report benchmarks the antiviral efficacy of this compound against a panel of known ZIKV inhibitors, providing a quantitative comparison of their potencies in various cell-based assays.
Comparative Antiviral Efficacy
The following table summarizes the in vitro efficacy of this compound and other known antiviral compounds against Zika virus. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound | Virus Strain | Cell Type | EC50 (μM) | Reference |
| This compound | Not Specified | hNPCs | 5.5 | [1] |
| Sofosbuvir | PRVABC59 | Huh-7 | 1 - 5 | [2] |
| Sofosbuvir | Paraiba | hNSCs | ~32 | [2] |
| Mycophenolic acid | MEX_I_7 | HAECs | 1.6 | Barrows et al., 2016 (Not in provided snippets) |
| BCX4430 | Not Specified | Vero | 3.8 - 11.7 µg/ml | [3] |
| Chloroquine | Brazilian Strain | Vero | 9.82 | [3] |
| Nanchangmycin | Not Specified | U2OS, HBMEC, Jeg-3 | 0.1 - 0.4 | [4] |
| Curcumin | Not Specified | Vero | 1.90 | [4] |
| Temoporfin | PRVABC59 | A549 | 0.024 | [5] |
| T-705 (Favipiravir) | SZ01 | Vero | 110.9 | [6] |
| T-1105 | SZ01 | Vero | 97.5 | [6] |
| Lycorine | Not Specified | Various | Not Specified | |
| Methotrexate | H/PAN | Vero | ~6.25 |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for assessing antiviral efficacy are provided below.
Cell-Based Zika Virus Antiviral Assay Protocol
This protocol outlines a standard plaque reduction assay to determine the antiviral activity of compounds against Zika virus.
1. Cell Culture and Virus Propagation:
-
Cell Line: Vero cells (ATCC CCL-81) are commonly used for ZIKV plaque assays due to their susceptibility to the virus and clear plaque formation. Human neural stem cells (hNSCs) are also relevant for studying neurotropic effects.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: A well-characterized ZIKV strain such as PRVABC59 or a local isolate should be used. Viral stocks are prepared by infecting confluent monolayers of Vero cells and harvesting the supernatant when the cytopathic effect (CPE) is evident. The virus titer is determined by a plaque assay and expressed as plaque-forming units (PFU)/mL.
2. Plaque Reduction Assay:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in serum-free DMEM.
-
Infection: Pre-incubate a standardized amount of ZIKV (typically 100 PFU) with an equal volume of each compound dilution for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the Vero cell monolayers and add the virus-compound mixture to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with DMEM containing 2% FBS and 1% carboxymethylcellulose or a similar viscous agent to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.
-
Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
3. Cytotoxicity Assay:
-
To ensure that the observed antiviral activity is not due to cytotoxicity, a parallel assay is performed.
-
Seed Vero cells in a 96-well plate and treat them with the same concentrations of the test compound used in the antiviral assay, but without the virus.
-
After the same incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The 50% cytotoxic concentration (CC50) is calculated, and a selectivity index (SI = CC50/EC50) is determined to evaluate the therapeutic window of the compound.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow for evaluating antiviral compounds and a key viral process that is a target for known inhibitors.
Caption: Experimental workflow for assessing antiviral efficacy.
A crucial target for many antiviral drugs against flaviviruses is the NS2B-NS3 protease, which is essential for processing the viral polyprotein into functional viral proteins.[7][8][9][10][11] Inhibiting this protease effectively halts viral replication.
Caption: Inhibition of ZIKV NS2B-NS3 protease disrupts viral replication.
While the exact molecular target of this compound in the context of Zika virus infection is yet to be elucidated, its potent antiviral activity warrants further investigation. The data presented in this guide provides a valuable benchmark for researchers to compare the efficacy of this compound with existing antiviral agents and to guide future drug development efforts against this significant global health threat. The provided experimental protocols offer a standardized framework for conducting such comparative studies, ensuring the generation of robust and reproducible data.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Existing drugs as broad-spectrum and potent inhibitors for Zika virus by targeting NS2B-NS3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual function of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual function of Zika virus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
- 9. Dual function of Zika virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hippeastrine and Crinine Alkaloids in Apoptosis Induction
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Hippeastrine and crinine (B1220781) alkaloids, two prominent classes of Amaryllidaceae alkaloids, have garnered significant attention in oncological research for their potent cytotoxic and apoptosis-inducing properties. This guide provides a head-to-head comparison of their performance in inducing apoptosis, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of representative this compound and Crinine alkaloids across various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of this compound and Crinine Alkaloids
| Alkaloid | Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | This compound | A549 (Lung) | 1.9 ± 0.4 | [1] |
| HT-29 (Colon) | Not Specified | [1] | ||
| MCF-7 (Breast) | 4.4 ± 0.4 | [1] | ||
| MDA-MB-231 (Breast) | 3.4 ± 0.9 | [1] | ||
| Crinine | Crinine | HL-60 (Leukemia) | > 60 | [2] |
| Powelline | Crinine | A549 (Lung) | Not Specified (Good Selectivity) | [3] |
| Hs683 (Oligodendroglioma) | Not Specified (Good Selectivity) | [3] | ||
| Crinamine | Crinine | 5123tc (Rat Hepatoma) | Not Specified | [4] |
| Haemanthamine | Crinine | 5123tc (Rat Hepatoma) | Not Specified | [4] |
| MDA-MB-231 (Breast) | 3.95 | [5] | ||
| MDA-MB-468 (Breast) | 3.8 | [5] | ||
| MCF-7 (Breast) | 1.6 | [5] |
Table 2: Apoptosis Induction by Crinine Alkaloids (Flow Cytometry Data)
| Alkaloid | Cancer Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Distichamine | CEM (Leukemia) | Not Specified | up to 23.7% | [6] |
Apoptotic Signaling Pathways
This compound and Crinine alkaloids appear to induce apoptosis through distinct, yet partially overlapping, signaling cascades.
This compound-Induced Apoptosis
The pro-apoptotic activity of this compound is linked to the intrinsic mitochondrial pathway , often involving the tumor suppressor protein p53 . This compound treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 . This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, starting with the initiator caspase-9 and culminating in the activation of the executioner caspase-3 , which orchestrates the dismantling of the cell.
References
- 1. Chrysin abrogates cisplatin-induced oxidative stress, p53 expression, goblet cell disintegration and apoptotic responses in the jejunum of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hippeastrine: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of the cytotoxic alkaloid, Hippeastrine, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental protection.
This compound, an indole (B1671886) alkaloid with antineoplastic properties, requires careful handling and disposal due to its cytotoxic nature.[1] Adherence to proper disposal protocols is crucial to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of dermal and inhalation exposure to the cytotoxic compound.
Required PPE:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, lint-free, and non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.
-
Eye Protection: Safety goggles or a face shield must be used to protect against splashes.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used when handling powdered this compound or when there is a risk of aerosolization.
All handling of this compound and its waste should be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
This compound Waste Disposal Protocol
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is critical. All waste contaminated with this compound should be classified as "cytotoxic" or "antineoplastic" waste and must not be mixed with regular laboratory trash, biohazardous waste, or other chemical waste streams.[3][4][5]
Step 2: Containment of Solid Waste
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, vials, and culture plates, should be collected in a designated, puncture-resistant container lined with a heavy-duty, purple-colored plastic bag.[2][6]
-
PPE: Used gloves, gowns, and other disposable PPE should be placed in the same designated cytotoxic waste container.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as cytotoxic waste.
Step 3: Containment of Liquid Waste
-
Aqueous Solutions: Liquid waste containing this compound should be collected in a clearly labeled, leak-proof, and shatter-resistant container. This container should be kept sealed when not in use.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it should be collected in a separate, compatible, and properly labeled hazardous waste container. Do not mix aqueous and organic waste streams.
Step 4: Labeling and Storage
All this compound waste containers must be clearly labeled with the following information:
-
"Hazardous Waste - Cytotoxic"
-
The name "this compound"
-
The date of accumulation
-
The generating laboratory's name and contact information
Waste containers should be stored in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 5: Final Disposal
Arrange for the collection of the segregated and labeled this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Inform them that the waste is a cytotoxic alkaloid.
Summary of this compound Disposal Parameters
| Parameter | Guideline |
| Disposal Method | High-temperature incineration by a licensed facility.[2] |
| Waste Category | Cytotoxic / Antineoplastic Hazardous Waste. |
| Solid Waste Container | Puncture-resistant container with a purple bag.[2][6] |
| Liquid Waste Container | Leak-proof, shatter-resistant, and clearly labeled. |
| PPE | Double chemotherapy gloves, impermeable gown, eye protection, respirator. |
| Handling Location | Chemical fume hood or Class II Type B2 BSC. |
| Labeling | "Hazardous Waste - Cytotoxic," "this compound," date, and lab information. |
This compound Disposal Workflow
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. web.uri.edu [web.uri.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. safework.nsw.gov.au [safework.nsw.gov.au]
Personal protective equipment for handling Hippeastrine
Essential Safety and Handling Guide for Hippeastrine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound, a cytotoxic alkaloid. Adherence to these guidelines is critical to ensure personal safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Given that this compound is an indole (B1671886) alkaloid with cytotoxic properties, a stringent PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon known or suspected contamination. |
| Lab Coat/Gown | Disposable, back-closing, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. Should be discarded as cytotoxic waste after use. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling the cytotoxic compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling
A designated area within the laboratory should be established for the handling of this compound. This area must be clearly marked with "Cytotoxic Agent Handling Area" signage.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: If working with powdered this compound, conduct all weighing activities within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.
-
Reconstitution/Dilution: When preparing solutions, perform all manipulations within a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection and spraying.
-
Post-Handling: After handling, wipe down all surfaces in the designated area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate), and then with 70% ethanol.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and discarded in the cytotoxic waste container. The remaining PPE should be removed and disposed of appropriately.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Puncture-resistant, leak-proof container, clearly labeled as "Cytotoxic Waste" with the universal biohazard symbol. Containers are typically purple. | High-temperature incineration by a licensed hazardous waste disposal company. |
| Sharps | Puncture-proof sharps container, labeled as "Cytotoxic Sharps." | High-temperature incineration. |
| Liquid Waste | Leak-proof, screw-cap container, labeled as "Cytotoxic Liquid Waste." | Collection and disposal by a licensed hazardous waste disposal company. Do not pour down the drain. |
Emergency Procedures
Spill:
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Carefully clean the area from the outer edge of the spill towards the center.
-
Decontaminate the area with a suitable deactivating agent followed by 70% ethanol.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting.[2] Seek immediate medical attention.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₅ | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
| CAS Number | 477-17-8 | [4] |
Table 2: In Vitro Activity of this compound
| Target/Assay | Cell Line(s) | IC₅₀ Value | Source |
| Topoisomerase I Inhibition | Not applicable (in vitro assay) | 7.25 µg/mL (23.0 µmol/L) | [5][6] |
| Cytotoxicity | Jurkat, MOLT-4, A549, HT-29, PANC-1, A2780, HeLa, MCF-7, SAOS-2, and MRC-5 | Growth inhibition observed at 10 µM | [7] |
Experimental Protocols and Visualizations
Experimental Workflow: Assessing Topoisomerase I Inhibition
The following diagram outlines a typical workflow for determining the inhibitory effect of this compound on Topoisomerase I.
Signaling Pathway: this compound's Mechanism of Action
This compound functions as a Topoisomerase I inhibitor. This diagram illustrates the interruption of the DNA replication process.
References
- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esc.kumamoto-u.ac.jp [esc.kumamoto-u.ac.jp]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 477-17-8 [amp.chemicalbook.com]
- 6. Screening for inhibitors of topoisomerase I from Lycoris radiata by combining ultrafiltration with liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
